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Cholesterol

Cat. No.: B10753730
CAS No.: 22243-67-0
M. Wt: 386.7 g/mol
InChI Key: HVYWMOMLDIMFJA-DPAQBDIFSA-N
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Description

Cholesterol is an essential sterol lipid and a critical structural component of animal cell membranes, where it modulates membrane fluidity, permeability, and the formation of lipid rafts. These specialized, this compound-rich microdomains serve as organizing centers for the assembly of signaling molecules, influencing membrane protein function, receptor trafficking, and cellular communication. Beyond its structural role, this compound is a vital precursor for the biosynthesis of steroid hormones, bile acids, and vitamin D. In research, high-purity this compound is indispensable for studying membrane biophysics, lipid-protein interactions, and intracellular transport mechanisms. It is widely used in the formulation of lipid nanoparticles (LNPs) for drug and gene delivery systems, as well as in cell culture media to support the growth of specific cell types. This reagent provides researchers with a fundamental tool for advancing our understanding of cell biology, lipid metabolism, and the molecular etiology of diseases such as atherosclerosis and neurodegenerative disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O B10753730 Cholesterol CAS No. 22243-67-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
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InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
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InChI Key

HVYWMOMLDIMFJA-DPAQBDIFSA-N
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Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
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Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
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Molecular Formula

C27H46O
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DSSTOX Substance ID

DTXSID3022401
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Molecular Weight

386.7 g/mol
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Physical Description

White or faintly yellow solid; Nearly odorless; [HSDB] Beige solid; [Sigma-Aldrich MSDS], Solid
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Boiling Point

360 °C (decomposes)
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Solubility

Moderately soluble in hot alcohol; soluble in benzene, oils, fats and aq solns of bile salts, In water, 0.095 mg/l @ 30 °C., 9.5e-05 mg/mL
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Density

1.067 @ 20 °C/4 °C, Pearly leaflets or plates from dilute alcohol; becomes anhydrous at 70-80 °C; density 1.03; practically insoluble in water (about 0.2 mg/100 ml H2O); slightly soluble in alcohol (1.29% w/w at 20 °C); more soluble in hot alcohol (100 g of saturated 96% alcoholic solution contains 28 g at 80 °C); one gram dissolves in 2.8 ml ether, in 4.5 ml chloroform, in 1.5 ml pyridine. Also soluble in benzene petroleum, oils, fats. Soluble in aqueous solution of bile salts; optical rotation (20 °C/D) = -31.5 deg (c = 2 in ether); optical rotation (20 °C/D) = -39.5 deg (c= 2 in chloroform). /Monohydrate/
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Vapor Pressure

VP: 0.171 mm Hg at 149 °C
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Impurities

Cholesterol from animal organs always contains cholestanol (dihydrocholesterol) and other saturated sterols.
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Color/Form

White or faintly yellow pearly granules or crystals

CAS No.

57-88-5, 22243-67-0
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Melting Point

148.5 °C, MP: 145.5 °C (the melt becomes clear at 180 °C); optical rotation (25 °C/D) = -13.7 deg (c = 0.9 in chloroform) /Benzoate/, 148 °C
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Biochemistry and Intracellular Metabolism of Cholesterol

Cholesterol Biosynthesis Pathways

The synthesis of this compound is a multi-step process that originates from a simple two-carbon unit, acetyl-CoA. sketchy.com The pathway is highly conserved among eukaryotes and involves enzymes located in the cytosol, endoplasmic reticulum, and peroxisomes. byjus.commetwarebio.com

The entire 27-carbon structure of this compound is derived from acetyl-CoA. libretexts.org The synthesis begins in the cytosol with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase. byjus.comcreative-proteomics.com A third molecule of acetyl-CoA then condenses with acetoacetyl-CoA to produce the six-carbon compound β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). byjus.comlibretexts.org This step is facilitated by the enzyme HMG-CoA synthase. byjus.comguidetopharmacology.org The acetyl-CoA used in this pathway can originate from various metabolic processes, including the oxidation of fatty acids and the breakdown of certain amino acids. libretexts.org

The formation of HMG-CoA marks the beginning of the mevalonate (B85504) pathway, a critical metabolic route that produces not only this compound but also other essential isoprenoid compounds. wikipedia.org This pathway can be broadly divided into upper and lower stages. wikipedia.org The initial steps, leading to the synthesis of mevalonate, are considered the upper mevalonate pathway. wikipedia.org

The key enzymatic steps and intermediates in the initial phase of the mevalonate pathway are summarized below:

StepSubstrate(s)EnzymeProduct
12x Acetyl-CoAThiolase (Acetyl-CoA acetyltransferase)Acetoacetyl-CoA
2Acetoacetyl-CoA + Acetyl-CoAHMG-CoA Synthase3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA)
3HMG-CoAHMG-CoA ReductaseMevalonate

This table outlines the initial enzymatic reactions in the mevalonate pathway, starting from acetyl-CoA.

Following its synthesis, mevalonate undergoes a series of phosphorylation and decarboxylation reactions to yield the fundamental five-carbon isoprenoid units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). byjus.commetwarebio.comwikipedia.org These molecules serve as the essential building blocks for the synthesis of a vast array of biomolecules, including this compound, coenzyme Q10, and steroid hormones. wikipedia.org

After the formation of the five-carbon isoprenoid units (IPP and DMAPP), they are sequentially condensed to form larger molecules. libretexts.org Two of these five-carbon units are joined to form the ten-carbon geranyl pyrophosphate (GPP). libretexts.org The addition of another five-carbon unit to GPP results in the fifteen-carbon farnesyl pyrophosphate (FPP). libretexts.orglibretexts.org

The first committed step specifically toward sterol synthesis is the head-to-tail condensation of two farnesyl pyrophosphate molecules to form the thirty-carbon acyclic hydrocarbon, squalene (B77637). guidetopharmacology.orgnih.gov This reaction is catalyzed by squalene synthase. nih.gov

Squalene then undergoes a two-step conversion to lanosterol (B1674476), the first steroidal intermediate in the pathway. libretexts.orgnih.gov

Epoxidation : Squalene is first converted to (3S)-2,3-oxidosqualene by squalene epoxidase, an enzyme that uses molecular oxygen and NADPH. libretexts.orglibretexts.org

Cyclization : The linear 2,3-oxidosqualene (B107256) is then folded into a specific conformation and cyclized by the enzyme oxidosqualene-lanosterol cyclase to form lanosterol. libretexts.orglibretexts.org This remarkable reaction results in the formation of the characteristic four-ring steroid nucleus. libretexts.org

Following the synthesis of lanosterol, its conversion to this compound can proceed via two main alternative routes: the Bloch pathway and the Kandutsch–Russell pathway. nih.govresearchgate.net These pathways diverge after lanosterol and involve different sequences of enzymatic reactions to modify the sterol nucleus and side chain. researchgate.netplos.org

The Bloch Pathway : In this pathway, the double bond in the side chain of the sterol intermediate is reduced in the final step of this compound synthesis. nih.govnih.gov An important intermediate in this pathway is desmosterol. nih.gov This route is predominant in the liver and other tissues with high rates of this compound synthesis. nih.govutsouthwestern.edu

The Kandutsch–Russell Pathway : This pathway involves the reduction of the side-chain double bond at an earlier stage, before the final modifications to the steroid nucleus are complete. nih.govresearchgate.net This route is prominent in tissues like the skin. nih.gov

The two pathways are not entirely separate, as they are linked by the enzyme 24-dehydrothis compound reductase (DHCR24), which can reduce the double bond in the side chain of intermediates from the Bloch pathway, thereby shunting them into the Kandutsch-Russell pathway. researchgate.netplos.org The choice of pathway can vary significantly between different tissues. utsouthwestern.edu

The Mevalonate Pathway: Enzymatic Steps and Intermediates

HMG-CoA Reductase: The Rate-Limiting Enzyme in this compound Synthesis

Regulation of this compound Biosynthesis

The cellular level of this compound is tightly controlled through a sophisticated feedback regulation system that modulates the rate of de novo synthesis. sigmaaldrich.comnih.gov This regulation primarily targets the rate-limiting enzyme, HMG-CoA reductase. libretexts.orgslideshare.net

Key regulatory mechanisms include:

Sterol-Regulatory Element-Binding Proteins (SREBPs) : The rate of transcription of the HMG-CoA reductase gene is controlled by a family of transcription factors called SREBPs, particularly SREBP-2. libretexts.orgsigmaaldrich.comnih.gov SREBPs are synthesized as inactive precursors bound to the ER membrane. nih.gov When cellular this compound levels are low, the SREBP precursor is transported to the Golgi apparatus, where it is cleaved by proteases. libretexts.orgsigmaaldrich.com The released active fragment then travels to the nucleus, binds to specific DNA sequences called sterol regulatory elements (SREs) in the promoter region of the HMG-CoA reductase gene, and enhances its transcription. libretexts.orgsigmaaldrich.com

Feedback Inhibition : When cellular this compound levels are high, this compound binds to a protein called SREBP cleavage-activating protein (SCAP). libretexts.org This binding prevents the transport of the SREBP-SCAP complex to the Golgi, thereby halting the activation of SREBP and reducing the transcription of the HMG-CoA reductase gene. libretexts.orgsigmaaldrich.com

Proteolytic Degradation of HMG-CoA Reductase : The HMG-CoA reductase enzyme itself has a sterol-sensing domain. libretexts.org High levels of this compound and its derivatives induce a conformational change in the enzyme, making it more susceptible to ubiquitination and subsequent degradation by proteasomes. byjus.comlibretexts.orgresearchgate.net This directly reduces the amount of active enzyme in the cell. libretexts.org

Hormonal Regulation : Hormones can also influence this compound synthesis through covalent modification of HMG-CoA reductase. slideshare.net For instance, insulin (B600854) can promote the dephosphorylation and activation of the enzyme, thereby stimulating this compound synthesis, while glucagon (B607659) has the opposite effect. sketchy.comslideshare.net

Transcriptional Control Mechanisms

The primary level of control over this compound homeostasis is exerted at the level of gene transcription. A family of transcription factors, known as Sterol Regulatory Element-Binding Proteins (SREBPs), orchestrates the expression of a multitude of genes involved in this compound and fatty acid metabolism. biorxiv.orgnih.govresearchgate.net The activity of these transcription factors is exquisitely sensitive to cellular sterol levels, creating a robust feedback system. researchgate.netnih.gov

Sterol Regulatory Element-Binding Proteins (SREBPs)

Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors of the basic-helix-loop-helix leucine (B10760876) zipper class that play a central role in regulating lipid homeostasis. researchgate.netelifesciences.org In mammals, there are two genes, SREBF1 and SREBF2, which produce three main SREBP isoforms: SREBP-1a, SREBP-1c, and SREBP-2. nih.govmolbiolcell.org These isoforms have distinct but overlapping roles in the regulation of lipid synthesis. jst.go.jpjci.org

SREBP-2 is the primary regulator of this compound biosynthesis. It preferentially activates the genes encoding enzymes of the this compound synthesis pathway, such as HMG-CoA synthase and HMG-CoA reductase, as well as the LDL receptor, which is responsible for the uptake of this compound from the circulation. biorxiv.orgpnas.org

SREBP-1c , the predominant isoform in the liver, is more selective for genes involved in fatty acid and triglyceride synthesis. biorxiv.orgwikipedia.org Its transcriptional activity is also strongly influenced by insulin. researchgate.net

SREBP-1a is a potent activator of all SREBP-responsive genes, including those involved in both this compound and fatty acid synthesis. biorxiv.orgwikipedia.org

SREBPs are synthesized as inactive precursors bound to the membranes of the endoplasmic reticulum (ER). researchgate.netelifesciences.org Their activation requires a multi-step proteolytic cleavage process that releases the mature, transcriptionally active N-terminal domain. This domain then translocates to the nucleus to activate target gene expression. researchgate.netcsic.es

SREBP IsoformPrimary Regulatory FunctionKey Target Genes
SREBP-2This compound Synthesis & UptakeHMG-CoA Synthase, HMG-CoA Reductase, LDL Receptor
SREBP-1cFatty Acid & Triglyceride SynthesisAcetyl-CoA Carboxylase, Fatty Acid Synthase
SREBP-1aThis compound & Fatty Acid SynthesisActivates a broad range of SREBP-responsive genes
SREBP Cleavage-Activating Protein (SCAP) and INSIG Proteins

The proteolytic activation of SREBPs is controlled by two key regulatory proteins located in the ER membrane: SREBP Cleavage-Activating Protein (SCAP) and Insulin-Induced Gene (INSIG) proteins. pnas.orgtandfonline.com

SCAP is a polytopic membrane protein that functions as the cellular sterol sensor. researchgate.netnih.govnih.gov It contains a sterol-sensing domain (SSD) which is a region of approximately 170 amino acids comprising five of its eight transmembrane helices. researchgate.netscilit.com SCAP binds to the C-terminal regulatory domain of SREBPs. molbiolcell.org In sterol-depleted cells, the SCAP-SREBP complex is escorted from the ER to the Golgi apparatus in COPII-coated vesicles. acs.orgexlibrisgroup.com In the Golgi, the SREBP precursor is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the active N-terminal fragment. nih.govelifesciences.org

INSIG proteins (INSIG-1 and INSIG-2) are ER-resident proteins that play a crucial role in retaining the SCAP-SREBP complex in the ER when cellular sterol levels are high. pnas.orgnih.gov When this compound levels rise, this compound binds to the sterol-sensing domain of SCAP, inducing a conformational change that promotes the binding of SCAP to INSIG. acs.org This SCAP-INSIG interaction prevents the SCAP-SREBP complex from being incorporated into COPII vesicles, thereby blocking its transport to the Golgi and inhibiting SREBP cleavage. Certain oxysterols, such as 25-hydroxythis compound (B127956), are particularly potent in promoting the SCAP-INSIG interaction. acs.org

Cellular Sterol LevelSCAP-INSIG InteractionSCAP-SREBP Complex LocationSREBP CleavageThis compound Synthesis
LowDissociatedTransported to GolgiActivatedIncreased
HighBoundRetained in ERInhibitedDecreased
Sterol-Sensitive Response Elements (SREs) in Gene Promoters

The mature, active form of SREBP, upon translocation to the nucleus, binds to specific DNA sequences known as Sterol Regulatory Elements (SREs) located in the promoter regions of its target genes. nih.govresearchgate.netelifesciences.org The consensus SRE sequence is a decamer, TCACNCCAC. researchgate.netelifesciences.org Binding of SREBP to the SRE initiates the recruitment of the transcriptional machinery, leading to increased expression of genes involved in this compound and fatty acid synthesis. molbiolcell.org

The promoters of many genes in the this compound biosynthetic pathway, such as HMG-CoA reductase, contain SREs. The activation of these genes by SREBPs ensures a coordinated increase in the cell's capacity to synthesize this compound when levels are low. biorxiv.org Full transcriptional activation often requires the cooperative binding of SREBPs with other transcription factors, such as Sp1 and NF-Y.

Post-Translational and Allosteric Modulation of Key Enzymes

In addition to transcriptional control, the activity of key enzymes in the this compound biosynthetic pathway is regulated at the post-translational level. This provides a more rapid mechanism for modulating this compound synthesis in response to changing cellular needs. A primary target for this level of regulation is HMG-CoA reductase (HMGCR), the rate-limiting enzyme of the mevalonate pathway.

Covalent Modification: Phosphorylation and Dephosphorylation

The activity of HMG-CoA reductase is rapidly modulated by reversible phosphorylation and dephosphorylation.

Phosphorylation , which inactivates the enzyme, is catalyzed by AMP-activated protein kinase (AMPK). researchgate.netnih.govresearchgate.net AMPK is a cellular energy sensor that is activated by an increase in the AMP/ATP ratio, signaling a low energy state. researchgate.net By phosphorylating and inactivating HMG-CoA reductase, AMPK reduces the consumption of ATP by the this compound synthetic pathway, thus conserving energy for more critical cellular processes. researchgate.net

Dephosphorylation , which activates HMG-CoA reductase, is carried out by protein phosphatases. researchgate.net One such phosphatase implicated in this process is protein phosphatase 2A (PP2A). molbiolcell.orgacs.org The dephosphorylation of HMG-CoA reductase reverses the inhibitory effect of AMPK, allowing for increased this compound synthesis when cellular energy levels are sufficient.

Proteasomal Degradation of HMG-CoA Reductase

The amount of HMG-CoA reductase protein in the cell is also controlled through regulated proteasomal degradation. This process is accelerated by high levels of sterols, particularly lanosterol, an intermediate in the this compound synthesis pathway, and certain oxysterols. This sterol-accelerated degradation is a key feedback mechanism to prevent the over-accumulation of this compound.

The degradation process is initiated by the binding of HMG-CoA reductase to INSIG proteins in the ER membrane, a process that is stimulated by sterols. This interaction facilitates the ubiquitination of HMG-CoA reductase by a complex of E3 ubiquitin ligases. jst.go.jppnas.org Research has identified several E3 ligases involved in this process, including gp78 , Trc8 , RNF145 , and Hrd1 . biorxiv.orgnih.govjst.go.jp RNF145 and gp78 appear to be the primary ligases responsible for HMGCR degradation. biorxiv.orgjst.go.jp The ubiquitinated HMG-CoA reductase is then recognized and extracted from the ER membrane and targeted for degradation by the 26S proteasome.

Regulatory MoleculeRole in HMG-CoA Reductase Degradation
Sterols (e.g., Lanosterol)Triggers the degradation process
INSIG ProteinsMediate the binding of HMG-CoA reductase to E3 ligases
gp78E3 ubiquitin ligase that ubiquitinates HMG-CoA reductase
Trc8E3 ubiquitin ligase that contributes to HMG-CoA reductase ubiquitination
RNF145A key, sterol-responsive E3 ubiquitin ligase for HMG-CoA reductase
Hrd1E3 ubiquitin ligase involved in the absence of RNF145 and gp78

Feedback Inhibition by this compound and Oxysterols

The synthesis of this compound is a tightly regulated process, primarily controlled by a negative feedback mechanism involving this compound itself and its oxidized derivatives, known as oxysterols. nih.govnih.gov This regulation ensures that cellular this compound levels are maintained within a narrow, optimal range. The key enzyme in this regulatory pathway is HMG-CoA reductase, which catalyzes the rate-limiting step in this compound biosynthesis. nih.govwikilectures.eu

When cellular this compound levels are high, the synthesis of HMG-CoA reductase is suppressed. wikilectures.eu This feedback inhibition is mediated by a sophisticated molecular machinery involving the Sterol Regulatory Element-Binding Proteins (SREBPs), specifically SREBP-2 for this compound synthesis, and the SREBP Cleavage-Activating Protein (SCAP). nih.govwikilectures.eunih.gov In the endoplasmic reticulum (ER), SCAP acts as a sterol sensor. wikilectures.eu When this compound levels are elevated, this compound binds to SCAP, causing a conformational change that allows SCAP to bind to another protein called Insig (insulin-induced gene protein). researchgate.netksumsc.com This SCAP-Insig complex remains in the ER, preventing the SREBP-SCAP complex from moving to the Golgi apparatus. nih.govksumsc.com

Conversely, when cellular this compound levels are low, SCAP does not bind to Insig, and the SREBP-SCAP complex is transported to the Golgi. wikilectures.euksumsc.com In the Golgi, two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), sequentially cleave SREBP. nih.gov This releases the N-terminal domain of SREBP, which then translocates to the nucleus. In the nucleus, this active form of SREBP binds to Sterol Regulatory Elements (SREs) on the DNA, activating the transcription of genes involved in this compound synthesis, including the gene for HMG-CoA reductase. wikilectures.eunih.gov

Oxysterols, such as 25-hydroxythis compound and 7-ketothis compound (B24107), are even more potent suppressors of this compound synthesis than this compound itself. nih.govjci.orgportlandpress.com They are thought to be important intracellular mediators in the feedback regulation of this compound biosynthesis. nih.gov Oxysterols can bind to Insig proteins, which promotes the retention of the SREBP-SCAP complex in the ER, thereby inhibiting SREBP processing and subsequent gene activation. researchgate.net Furthermore, some oxysterols can accelerate the degradation of HMG-CoA reductase, providing another layer of regulation. researchgate.net

Hormonal Regulation of Synthesis: Insulin, Glucagon, and Thyroxine

The synthesis of this compound is also under hormonal control, with insulin, glucagon, and thyroxine playing significant roles. These hormones primarily exert their effects by modulating the activity and expression of HMG-CoA reductase.

Insulin , a hormone indicative of a fed state, upregulates this compound synthesis. It achieves this by activating phosphatases that dephosphorylate and thereby activate HMG-CoA reductase. wikilectures.eu Insulin also promotes the transcription of the gene for HMG-CoA reductase, further increasing this compound production. ksumsc.commdpi.com This is mediated in part through the activation of SREBP-1c, a transcription factor that, while primarily involved in fatty acid synthesis, also influences this compound metabolism. nih.govmdpi.com

In contrast, glucagon , which signals a fasting state, has an inhibitory effect on this compound synthesis. Glucagon increases intracellular levels of cyclic AMP (cAMP), which activates AMP-dependent protein kinase (AMPK). wikilectures.eu AMPK then phosphorylates HMG-CoA reductase, rendering it inactive. wikilectures.euksumsc.com By chemically modifying the enzyme, glucagon effectively reduces the rate of this compound production. mdpi.com

Thyroxine , a thyroid hormone, also stimulates this compound synthesis by increasing the expression of the HMG-CoA reductase gene. ksumsc.commdpi.com This effect is linked to the thyroid hormone's broader role in regulating basal metabolic rate. Interestingly, thyroid hormones also enhance the conversion of this compound into bile acids, which is a major route for this compound elimination. mdpi.com

HormoneEffect on this compound SynthesisMechanism of Action
Insulin StimulatesActivates HMG-CoA reductase via dephosphorylation and increases its gene expression. wikilectures.euksumsc.commdpi.com
Glucagon InhibitsInactivates HMG-CoA reductase via phosphorylation mediated by AMPK. wikilectures.eumdpi.com
Thyroxine StimulatesIncreases the expression of the HMG-CoA reductase gene. ksumsc.commdpi.com

This compound Catabolism and Derivative Synthesis

This compound is not only a crucial structural component of cell membranes but also the precursor for the synthesis of other vital molecules, including bile acids and steroid hormones. The catabolism of this compound is a primary route for its elimination from the body.

Conversion to Bile Acids: Primary and Secondary Pathways

The conversion of this compound into bile acids is a major catabolic pathway for this compound, accounting for about half of its daily turnover. nih.gov This process occurs primarily in the liver and involves a series of enzymatic reactions. nih.gov The resulting bile acids are amphipathic molecules that play a critical role in the digestion and absorption of dietary fats and fat-soluble vitamins. elsevier.esplos.org

There are two main pathways for bile acid biosynthesis from this compound: the classical (or neutral) pathway and the alternative (or acidic) pathway . plos.orgresearchgate.netnih.gov

Classical (Neutral) Pathway : This is the predominant pathway in humans, responsible for synthesizing approximately 90% of the total bile acids. plos.org It is initiated by the enzyme This compound 7α-hydroxylase (CYP7A1) , which is the rate-limiting step in this pathway. nih.govnih.govmetwarebio.com This pathway produces the two primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA) , in roughly equal amounts. nih.gov

Alternative (Acidic) Pathway : This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) . researchgate.netmdpi.com It primarily produces CDCA. nih.gov While quantitatively less significant in adults, the alternative pathway is important, particularly in certain physiological and pathological conditions. researchgate.netresearchgate.net

Once synthesized in the liver, primary bile acids are conjugated with the amino acids glycine (B1666218) or taurine, which increases their water solubility. nih.govelsevier.es They are then secreted into the bile and stored in the gallbladder. Upon food intake, bile is released into the intestine.

In the intestine, gut bacteria metabolize the primary bile acids into secondary bile acids . The main secondary bile acids are deoxycholic acid (DCA) , derived from cholic acid, and lithocholic acid (LCA) , derived from chenodeoxycholic acid. nih.gov A large portion of both primary and secondary bile acids are reabsorbed in the intestine and returned to the liver via the enterohepatic circulation. elsevier.es

Enzymatic Cascade of Bile Acid Biosynthesis

The conversion of this compound to primary bile acids involves a complex series of enzymatic reactions.

In the classical pathway , the initial and rate-limiting step is the hydroxylation of this compound at the 7α position by CYP7A1 . researchgate.netnih.gov The resulting 7α-hydroxythis compound is then further modified. The enzyme sterol 12α-hydroxylase (CYP8B1) determines the ratio of cholic acid to chenodeoxycholic acid produced. researchgate.netresearchgate.net If 12α-hydroxylation occurs, the pathway leads to the synthesis of cholic acid; if not, chenodeoxycholic acid is formed. researchgate.net

The alternative pathway begins with the oxidation of the this compound side chain by CYP27A1 . mdpi.com This is followed by hydroxylation at the 7α position by oxysterol 7α-hydroxylase (CYP7B1) . mdpi.com

Both pathways involve a number of subsequent enzymatic steps, including modifications to the steroid nucleus and shortening of the side chain, which are catalyzed by various enzymes located in the endoplasmic reticulum, mitochondria, and peroxisomes. nih.gov

Signaling Roles of Bile Acid Intermediates

Beyond their role in digestion, bile acids and their intermediates have emerged as important signaling molecules that regulate a variety of metabolic processes, including their own synthesis, as well as glucose and lipid metabolism. elsevier.esnih.gov They exert these effects by activating specific nuclear receptors and cell surface receptors. elsevier.es

The primary nuclear receptor for bile acids is the farnesoid X receptor (FXR) . elsevier.es When bile acids bind to and activate FXR in the liver and intestine, a signaling cascade is initiated that ultimately suppresses the expression of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway. elsevier.es This negative feedback loop is crucial for maintaining bile acid homeostasis. In the intestine, FXR activation also induces the expression of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents), which travels to the liver and further represses CYP7A1 expression. nih.gov

Bile acids can also activate the G-protein coupled receptor TGR5 (also known as GPBAR-1). elsevier.es Activation of TGR5 is involved in the regulation of energy expenditure and glucose metabolism. elsevier.es

Intermediates in the bile acid synthesis pathway can also have signaling functions. For example, certain oxysterols that are precursors in the alternative pathway can act as ligands for other nuclear receptors, such as the liver X receptor (LXR) . mdpi.com

Steroidogenesis: this compound as a Precursor for Steroid Hormones

This compound is the essential precursor for the synthesis of all steroid hormones in a process called steroidogenesis. nih.govoup.comnumberanalytics.com This complex, multi-enzyme process takes place in steroidogenic tissues, such as the adrenal cortex, testes, and ovaries. numberanalytics.com Steroid hormones are critical for regulating a vast array of physiological functions, including metabolism, immune responses, and reproduction. oup.com

The initial and rate-limiting step in steroidogenesis is the conversion of this compound to pregnenolone (B344588) . numberanalytics.com This reaction is catalyzed by the enzyme cytochrome P450 side-chain cleavage (P450scc) , also known as CYP11A1, which is located on the inner mitochondrial membrane. nih.govoup.com

The delivery of this compound from the outer to the inner mitochondrial membrane is a critical regulatory point in steroid hormone synthesis. oup.com This transport is facilitated by the steroidogenic acute regulatory protein (StAR) . oup.comnumberanalytics.com The expression and activity of StAR are acutely regulated by trophic hormones, such as luteinizing hormone (LH) in the gonads and adrenocorticotropic hormone (ACTH) in the adrenal cortex. numberanalytics.com

From pregnenolone, a series of enzymatic reactions, including hydroxylations, oxidations, and reductions, lead to the production of the various classes of steroid hormones:

Progestogens (e.g., progesterone)

Glucocorticoids (e.g., cortisol)

Mineralocorticoids (e.g., aldosterone)

Androgens (e.g., testosterone)

Estrogens (e.g., estradiol)

Pathways to Pregnenolone and Progesterone (B1679170)

The synthesis of pregnenolone from this compound is a multi-step process catalyzed by the P450scc enzyme system. nih.govwikipedia.org This process involves the hydroxylation of the this compound side chain at positions C20 and C22, followed by the cleavage of the bond between these two carbons. wikipedia.org This reaction yields pregnenolone and a six-carbon isocaproaldehyde. The conversion of this compound to pregnenolone is stimulated by various trophic hormones, such as adrenocorticotropic hormone (ACTH) in the adrenal cortex and luteinizing hormone (LH) in the gonads. wikipedia.org

Once formed, pregnenolone can be converted to progesterone. wikipedia.orgnih.gov This conversion is a key step that directs the steroid synthesis pathway towards the production of glucocorticoids, mineralocorticoids, and sex hormones. wikipedia.org The reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), which is present in both the mitochondria and the endoplasmic reticulum. researchgate.net 3β-HSD catalyzes the dehydrogenation of the 3-hydroxyl group of pregnenolone to a ketone and the isomerization of the double bond from the B ring (Δ5) to the A ring (Δ4), resulting in the formation of progesterone. wikipedia.orgnih.gov

PrecursorEnzymeProductLocation
This compoundCytochrome P450scc (CYP11A1)PregnenoloneMitochondria
Pregnenolone3β-hydroxysteroid dehydrogenase (3β-HSD)ProgesteroneMitochondria & Endoplasmic Reticulum
Synthesis of Glucocorticoids (e.g., Cortisol) and Mineralocorticoids (e.g., Aldosterone)

The synthesis of glucocorticoids and mineralocorticoids occurs primarily in the adrenal cortex and begins with this compound. ditki.com

Glucocorticoids (e.g., Cortisol): The pathway to cortisol starts with the hydroxylation of progesterone at the 17α position by the enzyme 17α-hydroxylase (CYP17A1) to form 17α-hydroxyprogesterone. fpnotebook.comscielo.br Subsequently, 21-hydroxylase (CYP21A2) converts 17α-hydroxyprogesterone to 11-deoxycortisol. nih.gov The final step is the hydroxylation of 11-deoxycortisol at the 11β position by 11β-hydroxylase (CYP11B1) to produce cortisol. nih.gov

Mineralocorticoids (e.g., Aldosterone): The synthesis of aldosterone (B195564) also begins with progesterone. Progesterone is first converted to 11-deoxycorticosterone (DOC) by the enzyme 21-hydroxylase (CYP21A2). ditki.comscielo.br DOC is then hydroxylated by 11β-hydroxylase (CYP11B1) to form corticosterone (B1669441). ditki.combritannica.com In the final and unique step, the enzyme aldosterone synthase (CYP11B2), which is exclusively found in the zona glomerulosa of the adrenal cortex, catalyzes the conversion of corticosterone to aldosterone. ditki.comnih.gov This enzyme performs an 18-hydroxylation followed by an 18-oxidation. researchgate.net The production of aldosterone is regulated at both the initial conversion of this compound to pregnenolone and at the final conversion of corticosterone to aldosterone. nih.gov

PrecursorEnzymeProductHormone Class
Progesterone17α-hydroxylase (CYP17A1)17α-hydroxyprogesteroneGlucocorticoid Pathway
17α-hydroxyprogesterone21-hydroxylase (CYP21A2)11-deoxycortisolGlucocorticoid Pathway
11-deoxycortisol11β-hydroxylase (CYP11B1)CortisolGlucocorticoid
Progesterone21-hydroxylase (CYP21A2)11-deoxycorticosteroneMineralocorticoid Pathway
11-deoxycorticosterone11β-hydroxylase (CYP11B1)CorticosteroneMineralocorticoid Pathway
CorticosteroneAldosterone synthase (CYP11B2)AldosteroneMineralocorticoid
Production of Sex Hormones (e.g., Androgens, Estrogens)

The synthesis of sex hormones, including androgens and estrogens, also originates from this compound via pregnenolone. kegg.jp These pathways are prominent in the gonads (testes and ovaries) and also occur in the adrenal cortex.

Androgens: The production of androgens proceeds through the Δ5 pathway, starting with pregnenolone. wikipedia.org Pregnenolone is converted to 17α-hydroxypregnenolone by 17α-hydroxylase (CYP17A1). wikipedia.orgscielo.br Subsequently, 17,20-lyase, which is another activity of CYP17A1, converts 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA). wikipedia.orgscielo.br DHEA can then be converted to androstenedione (B190577) by 3β-hydroxysteroid dehydrogenase (3β-HSD). scielo.br Androstenedione is a precursor to more potent androgens like testosterone (B1683101).

Estrogens: Estrogens are synthesized from androgens through the action of the enzyme aromatase (CYP19A1). colostate.edu Aromatase converts androstenedione to estrone (B1671321) and testosterone to estradiol, the most potent estrogen. This process of aromatization involves the oxidative removal of the C19 methyl group and the formation of an aromatic A ring. kegg.jp

PrecursorEnzymeProductHormone Class
Pregnenolone17α-hydroxylase (CYP17A1)17α-hydroxypregnenoloneAndrogen/Estrogen Pathway
17α-hydroxypregnenolone17,20-lyase (CYP17A1)Dehydroepiandrosterone (DHEA)Androgen Precursor
DHEA3β-hydroxysteroid dehydrogenase (3β-HSD)AndrostenedioneAndrogen
AndrostenedioneAromatase (CYP19A1)EstroneEstrogen
TestosteroneAromatase (CYP19A1)EstradiolEstrogen

Vitamin D Synthesis Pathways

Vitamin D synthesis is a unique process that begins with a this compound precursor in the skin and requires exposure to ultraviolet B (UVB) radiation from sunlight. wikipedia.orghealthline.com The precursor for vitamin D3 is 7-dehydrothis compound (B119134) (7-DHC), which is an intermediate in the this compound biosynthesis pathway. nih.govwikipedia.org

The process begins in the skin where 7-DHC absorbs UVB photons, typically in the wavelength range of 290-315 nm. nih.govmdpi.com This energy input causes the photochemical cleavage of the B-ring of the sterol molecule, leading to the formation of pre-vitamin D3. nih.govtaylorandfrancis.com Pre-vitamin D3 is thermally unstable and, through a heat-dependent process, isomerizes to vitamin D3 (cholecalciferol). nih.govnih.gov

Once synthesized, vitamin D3 is transported from the skin into the bloodstream. mdpi.com It then undergoes two sequential hydroxylation steps to become the biologically active hormone, calcitriol. The first hydroxylation occurs in the liver, where vitamin D3 is converted to 25-hydroxyvitamin D (25(OH)D or calcidiol), the major circulating form of vitamin D. nih.govresearchgate.net The second hydroxylation takes place primarily in the kidneys, where 25(OH)D is converted to 1,25-dihydroxyvitamin D (1,25(OH)2D or calcitriol) by the enzyme 1α-hydroxylase (CYP27B1). nih.govnih.gov This final product, calcitriol, is the active form of vitamin D that plays a crucial role in calcium homeostasis and bone metabolism. researchgate.net

Oxysterol Formation: Enzymatic and Non-Enzymatic Mechanisms

Oxysterols are oxidized derivatives of this compound that can be formed through both enzymatic and non-enzymatic pathways. actamedica.orgencyclopedia.pub These molecules contain additional hydroxyl, keto, or epoxy groups on the sterol nucleus or the side chain. actamedica.orgjci.org

Enzymatic Mechanisms: Enzymatic formation of oxysterols is a highly regulated process primarily carried out by members of the cytochrome P450 (CYP) family of enzymes located in the mitochondria and endoplasmic reticulum. actamedica.orgnih.gov These enzymes introduce oxygen into the this compound molecule at specific positions. For instance, CYP7A1 is the rate-limiting enzyme in the classic bile acid synthesis pathway and produces 7α-hydroxythis compound. nih.gov CYP27A1, found in many tissues, generates 27-hydroxythis compound (B1664032), a key intermediate in the alternative bile acid pathway. nih.gov Other important enzymes include CYP46A1, which produces 24S-hydroxythis compound in the brain, and this compound 25-hydroxylase (CH25H). researchgate.netnih.gov

Non-Enzymatic Mechanisms: Oxysterols can also be formed non-enzymatically through the auto-oxidation of this compound. actamedica.orgnih.gov This process is driven by reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydroxyl radicals, hydrogen peroxide, and singlet oxygen. nih.govnih.gov Non-enzymatic oxidation typically targets the C7 position of the this compound B-ring, leading to the formation of products like 7-ketothis compound and 7β-hydroxythis compound. actamedica.org This auto-oxidation can occur in lipoproteins, cell membranes, and in this compound-containing foods during storage or processing. actamedica.orgbiorxiv.org

Formation PathwayKey MediatorsCommon Oxysterols
Enzymatic Cytochrome P450 enzymes (e.g., CYP7A1, CYP27A1, CYP46A1), CH25H7α-hydroxythis compound, 27-hydroxythis compound, 24S-hydroxythis compound, 25-hydroxythis compound
Non-Enzymatic (Auto-oxidation) Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS)7-ketothis compound, 7β-hydroxythis compound, 5α,6α-epoxythis compound
Oxysterols as Signaling Molecules in this compound Homeostasis

Oxysterols are potent signaling molecules that play a critical role in maintaining cellular and whole-body this compound homeostasis. jci.orgmdpi.com They exert their regulatory effects primarily through two key transcription factors: Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs). actamedica.orgnih.gov

Liver X Receptors (LXRs): Oxysterols, particularly those with a hydroxylated side chain like 24S-hydroxythis compound, 25-hydroxythis compound, and 27-hydroxythis compound, are natural ligands and activators of LXRs. jci.orgmdpi.comahajournals.org When activated by oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called LXR response elements (LXREs) in the promoter regions of target genes. ahajournals.org This binding stimulates the transcription of genes involved in this compound efflux, transport, and excretion, such as ABCA1 and ABCG1. jci.orgahajournals.org By promoting the removal of excess this compound from cells, LXRs help protect against this compound overload. actamedica.org

Sterol Regulatory Element-Binding Proteins (SREBPs): Oxysterols also regulate the SREBP pathway, which controls this compound biosynthesis and uptake. mdpi.com Specifically, certain oxysterols, such as 25-hydroxythis compound, can suppress the processing and activation of SREBP-2. mdpi.comahajournals.org They do this by binding to the INSIG (insulin-induced gene) proteins in the endoplasmic reticulum. nih.gov This binding promotes the retention of the SREBP-SCAP complex in the ER, preventing its transport to the Golgi apparatus where SREBP-2 would normally be cleaved to its active form. nih.gov By inhibiting SREBP-2 activation, oxysterols effectively downregulate the expression of genes involved in this compound synthesis (like HMG-CoA reductase) and uptake (like the LDL receptor), thus reducing the influx of this compound into the cell. ahajournals.org This dual action on both LXR and SREBP pathways allows oxysterols to act as sensitive regulators of cellular this compound levels. nih.gov

Cellular and Subcellular Functions of Cholesterol

Membrane Organization and Dynamics

Cholesterol's influence on the cell membrane is multifaceted, affecting its physical state and the organization of its components. This sterol is not uniformly distributed within the membrane but is instead involved in creating a heterogeneous environment that is essential for many cellular functions.

Contribution to Bilayer Elasticity, Rigidity, and Fluidity

This compound's role in modulating the physical properties of the lipid bilayer is complex and concentration-dependent. It acts as a bidirectional regulator of membrane fluidity. wikipedia.org At high temperatures, this compound restricts the movement of phospholipid fatty acid chains, thereby decreasing membrane fluidity and permeability. wikipedia.org Conversely, at lower temperatures, it prevents the tight packing of these chains, which increases membrane fluidity. uvigo.es

The presence of this compound generally increases the mechanical strength and rigidity of the lipid bilayer. mdpi.com Studies have shown that this compound increases the elastic compressibility modulus of lipid bilayers, making the membrane more rigid and less deformable. imrpress.com This stiffening effect is crucial for processes like viral budding and protein-lipid interactions. mdpi.com Specifically, in unsaturated lipid membranes like those composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), this compound has been shown to cause a significant increase in bending rigidity, with up to a threefold increase at a 50 mol% concentration. pnas.org This effect is linked to an increase in lipid packing and bilayer thickness. pnas.org

Table 1: Effect of this compound on Membrane Physical Properties

Property Effect of Increasing this compound Research Finding
Fluidity Bidirectional regulation Decreases fluidity at high temperatures, increases at low temperatures. wikipedia.orguvigo.es
Rigidity Generally increases Increases the elastic compressibility modulus, making the membrane less deformable. imrpress.commdpi.com
Elasticity Complex effects Can increase bending rigidity significantly in unsaturated lipid membranes. pnas.org Paradoxically, increased bilayer rigidity may not increase overall cell stiffness. imrpress.com
Viscoelasticity Becomes more prominent At higher concentrations, the membrane exhibits both elastic and viscous properties. pnas.org

Influence on Membrane Thickness and Permeability

This compound has a significant impact on the thickness and permeability of the cell membrane. The insertion of this compound into the lipid bilayer causes the phospholipid acyl chains to become more ordered and aligned, leading to an increase in the thickness of the bilayer in regions enriched with this compound. mdpi.commdpi.com For instance, atomistic molecular dynamics simulations have demonstrated that this compound can significantly thicken 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (B1263167) (SOPC) lipid membranes. mdpi.com This thickening of the membrane's hydrophobic core has a direct impact on its function, including modulating solute permeability and affecting the activity of embedded proteins. acs.org

The presence of this compound generally decreases the permeability of the membrane to small molecules. uvigo.esmdpi.com By increasing the packing of lipids, this compound strengthens the hydrophobic barrier of the membrane. mdpi.com This makes it more difficult for polar molecules to pass through. mdpi.com Research has also shown that this compound significantly reduces the permeation of oxygen through the membrane, which is accompanied by an increase in bilayer thickness. rsc.org This reduction in permeability is crucial for maintaining the distinct intracellular environment necessary for cellular life. uvigo.es

Table 2: this compound's Influence on Membrane Thickness and Permeability

Parameter Influence of this compound Supporting Evidence
Membrane Thickness Increases Aligns lipid acyl chains, leading to a thicker bilayer. mdpi.commdpi.com Atomistic simulations show significant thickening of SOPC membranes. mdpi.com
Membrane Permeability Decreases Enhances the hydrophobic barrier, making it less permeable to small and polar molecules. uvigo.esmdpi.commdpi.com Notably reduces oxygen permeation. rsc.org

Role in Lipid Packing and Lateral Mobility of Membrane Components

One of the well-established functions of this compound is its ability to increase the packing density of phospholipids (B1166683) in the membrane. mdpi.comimrpress.com This "condensing effect" is particularly pronounced in bilayers containing lipids with saturated acyl chains. mdpi.com By filling the spaces between phospholipid molecules, this compound causes the lipid tails to become more ordered and extended, leading to tighter packing. imrpress.com

Despite increasing lipid packing and rigidity, this compound paradoxically maintains a high degree of lateral mobility for both lipids and proteins within the membrane. mdpi.com This is because this compound also acts as a spacer, preventing the phospholipid tails from becoming so tightly packed that their lateral movement is severely restricted. mdpi.com This maintenance of lateral mobility is critical for essential cellular processes, such as signaling events, that rely on the diffusion of membrane components. mdpi.com However, at very high concentrations, this compound can lead to a decrease in the lateral diffusion of lipids. mdpi.com

Formation and Function of Lipid Rafts/Microdomains

This compound is a key player in the formation of specialized membrane microdomains known as lipid rafts. nih.govnih.govresearchgate.net These are small, dynamic, and ordered platforms within the larger, more fluid cell membrane. nih.gov Lipid rafts are enriched in this compound, sphingolipids, and specific proteins. nih.govmdpi.com The formation of these domains is driven by the favorable interactions between this compound and the saturated hydrocarbon chains of sphingolipids, which leads to phase separation from the surrounding unsaturated phospholipids. nih.gov this compound is thought to act as a "dynamic glue," holding the raft assembly together. nih.govcsic.es The stability and organization of lipid rafts are highly dependent on the membrane's this compound content. researchgate.netnih.gov

A primary function of lipid rafts is to compartmentalize cellular processes by segregating specific proteins. nih.gov By concentrating or excluding certain proteins, lipid rafts can act as platforms for signal transduction. csic.es This segregation enhances the efficiency of signaling pathways by increasing the proximity and effective concentration of the necessary components. csic.es Many signaling molecules, including G protein-coupled receptors, tyrosine kinases, and their downstream effectors, are localized to lipid rafts. nih.govmdpi.com For instance, in the immune system, the receptor proteins of B and T lymphocytes are found within lipid rafts, where they initiate signaling cascades leading to inflammation. mdpi.com The clustering of proteins within these microdomains can be crucial for their activation and for the propagation of signals across the cell membrane. nih.gov

This compound and lipid rafts also play a significant role in modulating endocytosis, the process by which cells internalize molecules. researchgate.net Certain endocytic pathways are dependent on the integrity of lipid rafts. tandfonline.com For example, some viruses and toxins hijack lipid rafts to gain entry into the cell. researchgate.net

This compound itself is required for efficient clathrin-mediated endocytosis of certain cargo, such as the adenovirus type 2. asm.org Depletion of this compound can inhibit this rapid endocytosis and divert cargo to slower, alternative entry pathways. asm.org Furthermore, this compound levels can influence the intracellular trafficking and sorting of internalized molecules. nih.govmolbiolcell.org For instance, acute this compound depletion has been shown to reroute the serotonin1A receptor towards lysosomal degradation instead of its usual recycling pathway. nih.gov The incorporation of this compound into vesicles can also hinder their uptake via endocytosis by increasing membrane stiffness. rsc.orgrsc.org

Segregation of Proteins and Signaling Events

This compound-Protein Interactions within Membranes

This compound, a vital component of eukaryotic cell membranes, does not merely exist as a passive structural lipid. It actively engages in complex interactions with membrane proteins, profoundly influencing their structure, stability, and function. researchgate.netbiorxiv.org These interactions are fundamental to numerous cellular processes, from signal transduction to molecular transport. biorxiv.org

Modulation of Transmembrane Protein Conformation and Activity

This compound modulates the function of integral membrane proteins through at least two distinct mechanisms. nih.gov One mechanism involves the alteration of the bulk properties of the lipid bilayer. By increasing the packing and order of lipid acyl chains, this compound reduces the "free volume" within the membrane. nih.govmdpi.com This change can antagonize the conformational changes that many transmembrane proteins require to cycle through their functional states. nih.gov

The second, more direct mechanism involves specific molecular interactions between this compound and the protein itself. nih.gov These direct binding events can be essential for the activity of certain membrane proteins, which may show little to no function in the absence of a specific sterol. nih.gov For instance, this compound has been shown to influence the dimerization of the neurotensin (B549771) receptor 1 (NTS1) and affect agonist binding to serotonin (B10506) and oxytocin (B344502) receptors. researchgate.net Allosteric modulation of receptor function by lipids like this compound has been observed in diverse membrane protein families, including G-protein-coupled receptors (GPCRs). researchgate.net Molecular dynamics simulations of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a class C GPCR, have demonstrated that varying this compound concentrations induce significant conformational changes, particularly at the dimer interface involving transmembrane helices TM1 and TM2. biorxiv.org These findings suggest that this compound can stabilize specific conformational states of receptors, thereby impacting their activation and signaling capabilities. biorxiv.org

The presence of this compound in proteoliposomes, model membrane systems, is crucial for regulating the conformational stability of embedded proteins. mdpi.comresearchgate.net It modulates protein-lipid bilayer interactions, with this compound concentration affecting protein stability, binding, and aggregation. arxiv.org

This compound-Binding Motifs and Domains in Membrane Proteins

The specific interactions between this compound and membrane proteins are often mediated by recognizable amino acid sequences known as this compound-binding motifs. Several such motifs have been identified through bioinformatics, molecular modeling, and experimental studies. biorxiv.org

One of the most well-known is the This compound Recognition/Interaction Amino Acid Consensus (CRAC) motif . The canonical CRAC sequence is defined as (L/V)-X₁₋₅-(Y)-X₁₋₅-(R/K), where X can be any amino acid. biorxiv.orgmdpi.com This motif establishes an oriented binding site where the branched, nonpolar residues (Leucine/Valine) interact with this compound's hydrophobic tail, the aromatic ring of Tyrosine stacks against the steroid's polycyclic core, and the basic residue (Arginine/Krypton) hydrogen bonds with this compound's 3β-hydroxyl group. nih.gov A reversal of this sequence, termed the CARC motif , has the pattern (R/K)-X₁₋₅-(Y/F)-X₁₋₅-(L/V). mdpi.com

Another identified motif is the This compound Consensus Motif (CCM) , first found in the β2-adrenergic receptor, which involves residues from multiple transmembrane helices creating a three-dimensional binding site. pnas.org Tilted domains, which are linear peptide sequences with a high affinity for this compound, have also been described. It is important to note, however, that this compound can and does bind to membrane proteins that lack any of these recognized motifs, indicating that other, less-defined structural features can also create this compound-binding surfaces. mdpi.comnih.gov

Table 1: Common this compound-Binding Motifs in Membrane Proteins
Motif NameSequence/StructureKey Residues and InteractionsExamples of Proteins
CRAC (this compound Recognition/Interaction Amino Acid Consensus)(L/V)-X₁₋₅-(Y)-X₁₋₅-(R/K)L/V: Hydrophobic interaction with this compound's iso-octyl chain. nih.govY: Aromatic stacking with the steroid ring. nih.govR/K: Hydrogen bonding with the 3β-hydroxyl group. nih.govPeripheral-type benzodiazepine (B76468) receptor, Influenza M2 Protein (proposed), ErbB2 growth factor receptor. biorxiv.orgmdpi.compnas.org
CARC (Inverse CRAC)(R/K)-X₁₋₅-(Y/F)-X₁₋₅-(L/V)Similar interactions as CRAC, but with a reversed N-to-C terminal orientation.Nicotinic acetylcholine (B1216132) receptor, Chemokine receptor CCR3. mdpi.com
CCM (this compound Consensus Motif)Three-dimensional motif involving multiple helices.Involves aromatic residues from neighboring helices to form a binding pocket. pnas.orgβ2-adrenergic receptor and other GPCRs. pnas.org
Tilted DomainsLinear peptide sequence with an oblique orientation in the membrane.Efficient van der Waals interactions between branched apolar residues and the β face of this compound. Alzheimer's β-amyloid peptide, HIV-1 glycoprotein (B1211001) gp41.

Signaling and Cellular Communication Roles

This compound's influence extends beyond modulating individual protein structures to playing a pivotal part in broader signaling and cellular communication networks.

Interactions with Membrane-Targeted Bioactive Peptides

Bioactive peptides, such as antimicrobial peptides (AMPs), often exert their function by interacting with and disrupting cellular membranes. mdpi.com this compound, as a major modulator of membrane physicochemical properties, significantly influences these interactions. mdpi.com The presence of this compound generally increases the rigidity and packing of the lipid bilayer. mdpi.comfau.eu This can inhibit the activity of some peptides by making it more difficult for them to penetrate and create pores in the membrane. mdpi.comresearchgate.net For example, the membrane poration activity of melittin, a natural AMP, is inhibited by this compound. researchgate.net This inhibitory effect is attributed to the accumulation of this compound molecules around the membrane-bound peptides, hindering their further insertion into the membrane core. researchgate.net However, the effect can be complex; in some cases, this compound depletion in cancer cell membranes has been shown to increase their sensitivity to specific antitumor peptides. plos.org

Influence on Cell Communication and Resorption Processes

This compound metabolism is intricately linked to bone homeostasis, a process governed by communication between bone-forming cells (osteoblasts) and bone-resorbing cells (osteoclasts). portlandpress.com High this compound levels and certain this compound metabolites have been shown to negatively impact bone health by promoting bone resorption and decreasing bone formation. portlandpress.commdpi.com For instance, oxidized low-density lipoprotein (oxLDL) can increase the production of RANKL, a key factor for osteoclast formation and activity, in osteoblast-like cells. mdpi.commdpi.com Furthermore, the this compound metabolite 27-hydroxythis compound (B1664032) has been found to decrease osteoblast differentiation while enhancing osteoclastogenesis, leading to increased bone resorption. nih.gov Conversely, the removal of cellular this compound from osteoclast precursors can induce their apoptosis (programmed cell death), thereby reducing bone resorption. mdpi.comnih.gov This highlights this compound's role as a critical signaling regulator in the skeletal system. portlandpress.com

Table 2: Influence of this compound and Related Molecules on Bone Cells
Molecule/ConditionEffect on Osteoblasts (Bone Formation)Effect on Osteoclasts (Bone Resorption)Overall Impact on Bone Mass
High this compound/HypercholesterolemiaDecreased proliferation and differentiation. portlandpress.commdpi.comIncreased number and activity. mdpi.comnih.govDecrease. mdpi.com
Oxidized LDL (oxLDL)Inhibits differentiation and mineralization; increases RANKL production. mdpi.comPromotes formation (via RANKL). mdpi.comDecrease.
27-Hydroxythis compoundDecreased differentiation. nih.govEnhanced formation and activity. nih.govDecrease. portlandpress.com
Cellular this compound Depletion (in Osteoclasts)Not directly applicable.Induces apoptosis. mdpi.comnih.govIncrease (by reducing resorption).

This compound Modification of Signaling Proteins (e.g., Hedgehog family)

One of the most direct roles of this compound in signaling is its covalent modification of the Hedgehog (Hh) family of secreted proteins, which are essential for embryonic development. mskcc.org During its biogenesis, the Hh precursor protein undergoes an autoproteolytic cleavage. nih.govusp.br In this process, the C-terminal domain of the protein catalyzes the attachment of a this compound molecule to the C-terminus of the N-terminal signaling domain (Hh-N). nih.gov This this compound modification is essential for the proper maturation, membrane association, and subsequent secretion of the active Hh signal. The lipidated Hh-N protein is also modified with a palmitic acid moiety at its N-terminus. usp.br

Furthermore, this compound plays a second, independent role in the reception of the Hh signal. elifesciences.org It directly binds to and activates Smoothened (SMO), a GPCR-like protein that transduces the Hh signal across the cell membrane of the receiving cell. elifesciences.org This activation occurs through this compound binding to the extracellular cysteine-rich domain of SMO, demonstrating that this compound can act as a direct signaling ligand to initiate a crucial developmental pathway. elifesciences.org

Organelle-Specific this compound Biology

This compound, a seemingly simple lipid, plays a multifaceted and crucial role within the intricate architecture of the cell. Its functions extend far beyond being a mere structural component of the plasma membrane. Within the cell's organelles, this compound's presence and metabolism are tightly regulated, influencing a diverse array of cellular processes. This article delves into the specific roles of this compound within the endoplasmic reticulum, Golgi apparatus, and mitochondria, highlighting its importance in synthesis, sorting, and specialized metabolic functions.

Endoplasmic Reticulum (ER): Synthesis, Storage, and Homeostasis Hub

The endoplasmic reticulum (ER) serves as the primary site for the de novo synthesis of this compound from acetyl-CoA. csic.es This complex process is governed by a suite of enzymes, many of which are localized to the ER membrane. The ER is not only a production facility but also a key regulator of cellular this compound homeostasis. It houses the machinery that senses cellular this compound levels and orchestrates a feedback mechanism to maintain balance.

A critical component of this regulatory system is the sterol regulatory element-binding protein (SREBP) pathway. SREBPs are transcription factors that, when cellular this compound is low, are transported from the ER to the Golgi apparatus for processing. elifesciences.orgembopress.org The activated SREBP fragment then moves to the nucleus to stimulate the transcription of genes involved in this compound synthesis and uptake. elifesciences.org Conversely, when ER this compound levels are high, SREBP remains in the ER, thus inhibiting its own activation and preventing excessive this compound accumulation. elifesciences.orgahajournals.org

Furthermore, the ER is responsible for esterifying excess this compound into cholesteryl esters for storage in cytosolic lipid droplets. elifesciences.orgpnas.org This process is catalyzed by the enzyme acyl-CoA:this compound acyltransferase (ACAT), which is also located in the ER. elifesciences.org This storage mechanism provides a reservoir of this compound that can be mobilized when needed and prevents the potentially toxic buildup of free this compound in cellular membranes. The transport of this compound from the plasma membrane to the ER for esterification and regulation is a complex process involving both vesicular and non-vesicular pathways. nih.gov

Golgi Apparatus: Processing and Sorting

While the bulk of this compound synthesis occurs in the ER, the Golgi apparatus plays a significant role in processing and sorting this compound and this compound-containing molecules. nih.gov There is evidence of an increasing this compound gradient from the cis- to the trans-Golgi network (TGN). jci.org This gradient is thought to be important for the sorting of proteins and lipids destined for the plasma membrane.

One proposed mechanism for this sorting is the "lipid raft" hypothesis. Lipid rafts are specialized membrane microdomains enriched in this compound and sphingolipids. biologists.com It is suggested that these rafts form in the TGN and serve as platforms for the selective inclusion of certain proteins and lipids into transport vesicles targeted to the apical domain of polarized epithelial cells. jci.org The physical properties of this compound, particularly its ability to induce membrane packing, are central to this model. nih.gov

The Golgi is also the site of synthesis for sphingomyelin (B164518) and glycolipids, which are synthesized from ceramide that is produced in the ER. nih.govmdpi.com The formation of these molecules, which often associate with this compound in lipid rafts, further underscores the Golgi's role in lipid metabolism and trafficking. While vesicular transport through the Golgi is not the primary route for newly synthesized this compound to reach the plasma membrane, the passage of some this compound through this organelle is crucial for raft-dependent sorting processes. jci.org

Mitochondria: Steroidogenesis and Understudied Non-Steroidogenic Roles

Mitochondria are generally considered this compound-poor organelles compared to the plasma membrane. csic.esnih.govnih.gov However, the this compound that is present, particularly in the inner mitochondrial membrane (IMM), plays vital physiological roles. The transport of this compound into mitochondria is a critical and rate-limiting step for key metabolic pathways. nih.gov

In steroidogenic tissues, such as the adrenal glands and gonads, mitochondria are the site of the initial and rate-limiting step of steroid hormone synthesis. nih.govplos.org this compound is transported to the IMM where the enzyme cytochrome P450 side-chain cleavage (P450scc or CYP11A1) converts it to pregnenolone (B344588), the precursor for all steroid hormones. nih.govplos.orgnih.gov This process involves a complex machinery of proteins, including the steroidogenic acute regulatory (StAR) protein, which facilitates the transfer of this compound from the outer mitochondrial membrane (OMM) to the IMM. nih.govnih.gov

Beyond its well-established role in steroidogenesis, mitochondrial this compound is increasingly recognized for its non-steroidogenic functions. The low basal levels of this compound in mitochondrial membranes make them particularly sensitive to changes in this compound content, which can significantly impact their biophysical and functional properties. nih.gov Accumulation of mitochondrial this compound has been linked to increased oxidative stress and impaired oxidative phosphorylation. nih.gov

Organelle-Specific Functions of this compound
OrganellePrimary Function Related to this compoundKey ProcessesAssociated Proteins/Pathways
Endoplasmic Reticulum (ER)Synthesis, Storage, and HomeostasisDe novo synthesis, Esterification for storage, Sensing cellular this compound levelsHMG-CoA Reductase, SREBP pathway, ACAT
Golgi ApparatusProcessing and SortingCreation of this compound gradient, Formation of lipid rafts, Synthesis of sphingomyelin and glycolipids-
MitochondriaSteroidogenesis and Other Metabolic RolesSteroid hormone synthesis, Regulation of membrane properties, Influence on respiratory efficiencyCYP11A1 (P450scc), StAR protein, ATAD3

The inner mitochondrial membrane (IMM) has a very low this compound content compared to other cellular membranes. nih.govnih.gov Despite this, the presence of this compound in the IMM is crucial for specific functions. In steroidogenic cells, the delivery of this compound to the IMM is the rate-limiting step for the synthesis of steroid hormones. nih.gov The enzyme responsible for the conversion of this compound to pregnenolone, CYP11A1, is located on the matrix side of the IMM. nih.gov

In non-steroidogenic tissues, the role of IMM this compound is less understood but is an active area of research. nih.gov Evidence suggests that even small changes in IMM this compound can significantly alter membrane fluidity and the function of membrane-bound proteins, including components of the electron transport chain. This can have a direct impact on the efficiency of cellular respiration and ATP production.

Mitochondrial cristae are folds of the IMM that increase the surface area for oxidative phosphorylation. The unique shape and structure of cristae are critical for the efficient assembly and function of the respiratory supercomplexes. Recent studies suggest that mitochondrial this compound can influence cristae morphology. nih.gov Changes in this compound levels within the IMM can alter membrane curvature and fluidity, potentially leading to disorganization of the cristae.

Such structural alterations can, in turn, affect respiratory efficiency. nih.gov The proper organization of the electron transport chain complexes within the cristae membranes is essential for optimal electron flow and ATP synthesis. By influencing cristae structure, mitochondrial this compound can indirectly modulate the cell's energy production capacity. Deficiency in proteins that regulate mitochondrial this compound levels has been shown to affect the formation of mitochondrial cristae. nih.gov

Mitochondria are not part of the vesicular trafficking network, so the transport of this compound to this organelle relies on non-vesicular mechanisms, often occurring at membrane contact sites. nih.gov Mitochondria-associated membranes (MAMs) are specialized regions of the ER that are in close apposition to the mitochondrial outer membrane. researchgate.netcsic.es These contact sites are enriched in this compound and serve as critical hubs for the exchange of lipids, including this compound, between the ER and mitochondria. biologists.comresearchgate.netcsic.es

Several proteins are involved in tethering the ER and mitochondria and facilitating lipid transfer at MAMs. The transfer of this compound from the ER to the mitochondria is essential for steroidogenesis. oup.com Recent models propose that this compound may be co-transported with phospholipids, such as phosphatidylserine, from the ER to the mitochondria at MAMs. biologists.comnih.gov This lipid-mediated transport may complement protein-based transport mechanisms. The protein ATAD3 has been identified as a key component in hormone-induced MAM formation and the subsequent channeling of this compound into mitochondria for steroidogenesis. oup.com

Key Aspects of Mitochondrial this compound Biology
FeatureDescriptionFunctional Significance
IMM this compound ContentVery low compared to other cellular membranes. nih.govnih.govRate-limiting for steroidogenesis; influences membrane fluidity and protein function. nih.gov
Cristae StructureThis compound levels can affect the morphology and organization of the inner mitochondrial membrane folds (cristae). nih.govImpacts the efficiency of the electron transport chain and ATP production. nih.gov
MAMs TraffickingThis compound is transferred from the ER to mitochondria at these specialized contact sites. researchgate.netcsic.esEssential for supplying this compound for steroidogenesis and other mitochondrial functions. oup.com
Influence on Cristae Structure and Respiratory Efficiency

Endosomes and Lysosomes: Processing of Exogenous this compound

The endolysosomal system is a central hub for the processing of macromolecules taken up from the extracellular environment, including lipoproteins that carry this compound. The journey of exogenous this compound through this pathway is a highly regulated process, essential for maintaining cellular this compound balance.

Most mammalian cells acquire the bulk of their this compound through the receptor-mediated endocytosis of circulating low-density lipoproteins (LDL). oup.comnih.gov This process begins when LDL particles bind to LDL receptors on the plasma membrane, leading to their internalization into clathrin-coated vesicles. rupress.orgoncotarget.com These vesicles deliver their contents to early endosomes. From the early endosomes, the LDL particles are trafficked to late endosomes and lysosomes, which are acidic organelles containing a suite of hydrolytic enzymes. oup.comrupress.orgahajournals.org

Within the lumen of the late endosomes and lysosomes, cholesteryl esters, which form the core of the LDL particle, are hydrolyzed by the enzyme lysosomal acid lipase (B570770) (LAL) to yield free, unesterified this compound and fatty acids. rupress.orgelifesciences.orgahajournals.org The subsequent egress of this free this compound from the lysosome is a critical step, preventing its toxic accumulation and ensuring its delivery to other cellular compartments where it is needed. This export process is not a simple diffusion but a sophisticated, protein-mediated transport mechanism orchestrated primarily by two proteins: Niemann-Pick C1 (NPC1) and Niemann-Pick C2 (NPC2). nih.govpnas.orgmolbiolcell.org

The failure of this this compound export pathway leads to Niemann-Pick type C (NPC) disease, a rare and fatal autosomal recessive neurodegenerative disorder. nih.govyoutube.commayoclinic.org NPC disease is characterized by the massive accumulation of unesterified this compound and other lipids within the endolysosomal system, highlighting the essential nature of this transport machinery. sdbonline.org The disease can result from loss-of-function mutations in either the NPC1 or NPC2 gene, which produce clinically and biochemically indistinguishable phenotypes, indicating that both proteins function in the same pathway for lysosomal this compound export. nih.govpnas.org

Research Findings on the NPC1/NPC2-Mediated Egress Mechanism:

NPC2: The Initial this compound Binder: NPC2 is a small, soluble protein located in the lumen of late endosomes and lysosomes. elifesciences.orgnih.govaustinpublishinggroup.com Following the liberation of this compound from LDL by LAL, NPC2 binds to the free this compound with a 1:1 stoichiometry. elifesciences.orguniprot.org It acts as a shuttle, picking up the hydrophobic this compound molecule from the lysosomal lumen. molbiolcell.org The this compound-binding capacity of NPC2 is enhanced in the acidic environment of the lysosome. portlandpress.com

NPC1: The Transmembrane Exporter: NPC1 is a large, polytopic transmembrane protein that resides in the limiting membrane of late endosomes and lysosomes. elifesciences.orgyoutube.compnas.org It contains a specific N-terminal domain (NTD) that projects into the lumen and is capable of binding this compound. pnas.orgaustinpublishinggroup.combiorxiv.org

The "Hydrophobic Handoff": A crucial step in this compound egress is the transfer of this compound from NPC2 to NPC1. elifesciences.orgpnas.org Research has shown that NPC2 facilitates the bidirectional transfer of this compound between NPC1 and lipid membranes. pnas.org It dramatically accelerates both the binding and release of this compound by the NPC1-NTD. pnas.org This cooperative action, often termed a "hydrophobic handoff," is thought to shield the water-insoluble this compound molecule from the aqueous lysosomal milieu as it moves from the soluble NPC2 to the membrane-embedded NPC1. elifesciences.org This interaction explains why a defect in either protein results in the same disease phenotype. pnas.org

Post-Egress Trafficking: Once transferred to NPC1, this compound is moved across the lysosomal membrane to the cytosol. From there, it is distributed to other organelles, such as the endoplasmic reticulum (ER) and the plasma membrane, to fulfill its structural and regulatory roles. rupress.orgpnas.org This post-lysosomal trafficking is complex and can involve non-vesicular transport at membrane contact sites, where lysosomes form close associations with other organelles like the ER to facilitate lipid transfer. nih.govresearchgate.net

The table below summarizes the key proteins involved in the processing of exogenous this compound within the endolysosomal pathway.

Protein NameLocationFunction
Lysosomal Acid Lipase (LAL) Lysosomal LumenHydrolyzes cholesteryl esters from endocytosed lipoproteins into free this compound and fatty acids. rupress.orgelifesciences.org
Niemann-Pick C2 (NPC2) Lysosomal Lumen (Soluble)Binds to free this compound liberated by LAL and acts as a shuttle to transfer it to the membrane-bound NPC1 protein. elifesciences.orgmolbiolcell.orgpnas.org
Niemann-Pick C1 (NPC1) Limiting Membrane of Late Endosomes/LysosomesAccepts this compound from NPC2 via its N-terminal domain and facilitates its export out of the lysosome. elifesciences.orgmolbiolcell.orgpnas.org

Cholesterol Transport and Systemic Homeostasis

Lipoprotein-Mediated Cholesterol Transport

The intricate system of lipid transport is primarily divided into two interconnected pathways: the exogenous pathway, which manages the absorption and transport of dietary lipids, and the endogenous pathway, which handles lipids synthesized within the body, primarily by the liver.

Chylomicrons: Exogenous Lipid Transport

The journey of dietary fats begins in the small intestine, where they are assembled into the largest and least dense lipoproteins, known as chylomicrons. wikipedia.orgsigmaaldrich.com These particles are the primary vehicles for transporting dietary triglycerides and this compound from the intestine to other parts of the body. msdmanuals.comlabpedia.net

Following a meal containing fat, triglycerides are broken down into fatty acids and monoglycerides, which are then absorbed by the intestinal epithelial cells, or enterocytes. utmb.edu Inside these cells, they are reassembled into triglycerides, and dietary this compound is esterified by the enzyme Acyl-CoA:this compound acyltransferase (ACAT). nih.gov These lipids are then packaged with several apolipoproteins, most notably apolipoprotein B-48 (ApoB-48), which is indispensable for the formation and secretion of chylomicrons. labpedia.netupmcphysicianresources.com The newly formed "nascent" chylomicrons are then released into the lymphatic system, eventually entering the systemic circulation. wikipedia.orglabpedia.net

Once in the bloodstream, nascent chylomicrons mature by acquiring additional apolipoproteins, particularly apolipoprotein C-II (ApoC-II) and apolipoprotein E (ApoE), from high-density lipoproteins (HDL). wikipedia.org ApoC-II plays a crucial role as an activator of lipoprotein lipase (B570770) (LPL), an enzyme found on the surface of endothelial cells lining the capillaries, especially in adipose tissue, cardiac muscle, and skeletal muscle. msdmanuals.comnih.gov LPL hydrolyzes the triglycerides within the chylomicron core, releasing free fatty acids and glycerol, which are subsequently taken up by the surrounding tissues for energy or to be stored as fat. msdmanuals.com

As triglycerides are progressively removed, the chylomicron particle shrinks and transforms into a chylomicron remnant. wikipedia.orgtaylorandfrancis.com These remnants are relatively enriched in this compound and retain their core ApoB-48, as well as the acquired ApoE. nih.gov The presence of ApoE allows these remnants to be recognized by and bind to specific receptors on the surface of liver cells, leading to their rapid removal from the circulation via endocytosis. msdmanuals.comwikipedia.org This process effectively delivers dietary this compound to the liver, thereby completing the exogenous lipid transport pathway.

Table 1: Composition and Properties of Chylomicrons

Component Percentage of Particle Weight Function
Triglycerides 85-92% Primary component; transport of dietary fat.
Phospholipids (B1166683) 6-12% Forms the outer shell of the particle.
This compound and Cholesteryl Esters 1-3% Transport of dietary this compound.
Proteins (Apolipoproteins) 1-2% Structural integrity, receptor binding, and enzyme activation.

Data sourced from multiple scientific references. wikipedia.org

Table 2: Key Apolipoproteins in Chylomicron Metabolism

Apolipoprotein Role
ApoB-48 Essential structural protein for chylomicron assembly and secretion. labpedia.netupmcphysicianresources.com
ApoC-II Acquired in the circulation; serves as a cofactor for lipoprotein lipase (LPL). msdmanuals.comnih.gov
ApoE Acquired in the circulation; mediates the hepatic uptake of chylomicron remnants. msdmanuals.comnih.gov
ApoA-I, A-II, A-IV Also present on chylomicrons; involved in various aspects of lipid metabolism. nih.gov
ApoC-III Acts as an inhibitor of lipoprotein lipase (LPL) activity. upmcphysicianresources.comnih.gov

This table summarizes the functions of key apolipoproteins involved in the chylomicron pathway.

Very Low-Density Lipoproteins (VLDL): Endogenous Lipid Transport

The liver is the central hub for the body's internal, or endogenous, lipid metabolism. When the liver synthesizes triglycerides from other sources, such as carbohydrates, or acquires them from chylomicron remnants, it packages these lipids, along with this compound, into very low-density lipoproteins (VLDL). utmb.edu The primary function of VLDL is to transport these endogenously produced lipids from the liver to peripheral tissues. msdmanuals.com

Structurally, VLDL particles are similar to chylomicrons, possessing a core of triglycerides and cholesteryl esters surrounded by a layer of phospholipids, free this compound, and apolipoproteins. The key structural protein for VLDL is apolipoprotein B-100 (ApoB-100), with each VLDL particle containing a single molecule of ApoB-100. binasss.sa.cr VLDLs also carry other important apolipoproteins, such as ApoC-I, ApoC-II, ApoC-III, and ApoE. sigmaaldrich.com

Upon their release into the bloodstream, VLDLs undergo a metabolic process similar to that of chylomicrons. nih.gov They interact with lipoprotein lipase (LPL) in the capillaries of adipose and muscle tissues. msdmanuals.com Activated by ApoC-II on the VLDL surface, LPL hydrolyzes the triglycerides in the VLDL core, releasing free fatty acids for cellular uptake. msdmanuals.combinasss.sa.cr

As VLDLs are depleted of their triglyceride content, they become smaller and denser, transforming into intermediate-density lipoproteins (IDL), which are also referred to as VLDL remnants. utmb.edubinasss.sa.cr These IDL particles have a higher concentration of this compound and retain the ApoB-100 and ApoE proteins. utmb.edu The fate of IDL particles is twofold: some are cleared directly from the circulation by the liver through receptor-mediated endocytosis that recognizes ApoE, while the rest undergo further metabolic processing in the circulation. nih.gov

Low-Density Lipoproteins (LDL): this compound Delivery to Peripheral Tissues

The final stage in the endogenous lipid transport pathway involves the conversion of intermediate-density lipoproteins (IDL) into low-density lipoproteins (LDL). This conversion is facilitated by the enzyme hepatic lipase, which is located on the surface of liver cells and hydrolyzes the remaining triglycerides in IDL particles. nih.gov The resulting LDL particles are the primary carriers of this compound in the blood, containing a significant proportion of this compound, predominantly in the form of cholesteryl esters. utmb.edu

The principal role of LDL is to deliver this this compound to peripheral tissues and the liver. utmb.edu This is a vital physiological process, as this compound is an essential structural component of all cell membranes and serves as a precursor for the synthesis of steroid hormones and bile acids. utmb.edu

The delivery of this compound by LDL is a highly regulated process mediated by the LDL receptor. These receptors are transmembrane proteins present on the surface of most cell types, with the liver having the highest concentration. The LDL receptor specifically recognizes and binds to the ApoB-100 protein on the surface of LDL particles. sigmaaldrich.com

The uptake of LDL is initiated when an LDL particle binds to an LDL receptor situated in specialized regions of the cell membrane known as clathrin-coated pits. sigmaaldrich.com This binding event triggers the inward folding of the cell membrane, forming a clathrin-coated vesicle that engulfs the LDL particle and its receptor. sigmaaldrich.com This entire process is termed receptor-mediated endocytosis.

Once inside the cell, the vesicle sheds its clathrin coat and fuses with an endosome. The acidic environment within the endosome induces a conformational change in the LDL receptor, causing it to release the LDL particle. The receptor is then recycled back to the cell surface, ready to bind to another LDL particle.

The liberated LDL particle is subsequently transported to a lysosome. Within the lysosome, enzymes dismantle the LDL particle into its fundamental components. The ApoB-100 protein is broken down into amino acids, and the cholesteryl esters are hydrolyzed by lysosomal acid lipase to release free this compound.

This free this compound can then be utilized by the cell for various functions, including membrane synthesis and hormone production. The level of this compound within the cell is tightly controlled. An excess of intracellular this compound leads to a downregulation of the synthesis of new LDL receptors, thus reducing further this compound uptake. It also inhibits the activity of HMG-CoA reductase, the rate-limiting enzyme in the de novo synthesis of this compound. Conversely, when cellular this compound levels are depleted, the synthesis of both LDL receptors and HMG-CoA reductase is increased to enhance the cell's this compound supply.

High-Density Lipoproteins (HDL): Reverse this compound Transport (RCT)

In contrast to the role of LDL in delivering this compound to tissues, high-density lipoproteins (HDL) are central to the process of reverse this compound transport (RCT). This pathway involves the removal of excess this compound from peripheral tissues and its transport back to the liver for disposal. utmb.edu RCT is a critical mechanism for maintaining this compound balance and is thought to be a key factor in preventing the accumulation of this compound in artery walls, a process that leads to atherosclerosis.

HDL particles are the smallest and most dense of the lipoproteins, with a high protein-to-lipid ratio. They are primarily synthesized by the liver and the small intestine as small, lipid-poor particles containing apolipoprotein A-I (ApoA-I), which is the main structural and functional protein of HDL.

The initial and rate-limiting step in reverse this compound transport is the efflux of excess this compound from peripheral cells to an extracellular acceptor, which is typically a nascent or lipid-poor HDL particle. This process is facilitated by specific transporters on the cell surface.

A key protein in this process is the ATP-binding cassette transporter A1 (ABCA1). nih.gov When cells have an excess of this compound, the expression of ABCA1 is increased. ABCA1 actively transports this compound and phospholipids from the inner to the outer layer of the cell membrane, making them available for uptake by lipid-poor ApoA-I particles. This interaction results in the formation of discoidal, pre-β HDL particles.

Another important transporter, the ATP-binding cassette transporter G1 (ABCG1), facilitates the efflux of this compound to more mature, spherical HDL particles. Additionally, the scavenger receptor class B type I (SR-BI) can mediate the bidirectional movement of this compound between cells and HDL.

Once incorporated into the HDL particle, the free this compound is esterified by the enzyme lecithin-cholesterol acyltransferase (LCAT), which is activated by ApoA-I. LCAT converts the this compound into cholesteryl esters, which are more hydrophobic and are sequestered in the core of the HDL particle. This esterification process helps to maintain a concentration gradient that favors the continued efflux of this compound from the cells. As HDL particles accumulate more cholesteryl esters, they mature from small, discoidal particles into larger, spherical HDL particles.

These mature HDL particles then transport the this compound back to the liver via two primary routes. In the direct pathway, HDL binds to SR-BI on the surface of liver cells, which facilitates the selective uptake of cholesteryl esters into the liver without the entire HDL particle being internalized. In the indirect pathway, the cholesteryl esters in HDL are exchanged for triglycerides from apolipoprotein B-containing lipoproteins (VLDL and LDL). This exchange is mediated by the cholesteryl ester transfer protein (CETP). frontiersin.org The now this compound-enriched VLDL and LDL particles are then cleared from the circulation by the liver through the LDL receptor pathway.

Ultimately, the this compound delivered to the liver can be converted into bile acids, which are then excreted in the feces, or it can be secreted directly into the bile. This represents the primary mechanism for the elimination of this compound from the body.

Table 3: Key Proteins in Reverse this compound Transport

Protein Function
Apolipoprotein A-I (ApoA-I) Major protein component of HDL; activates LCAT.
ATP-binding cassette transporter A1 (ABCA1) Mediates the efflux of this compound and phospholipids to lipid-poor ApoA-I. nih.gov
ATP-binding cassette transporter G1 (ABCG1) Promotes the efflux of this compound to mature HDL particles.
Lecithin-cholesterol acyltransferase (LCAT) Esterifies free this compound within HDL, trapping it in the particle's core.
Cholesteryl ester transfer protein (CETP) Mediates the transfer of cholesteryl esters from HDL to VLDL and LDL. frontiersin.org
Scavenger receptor class B type I (SR-BI) Mediates the selective uptake of cholesteryl esters from HDL by the liver.

This table highlights the crucial roles of various proteins in the reverse this compound transport pathway.

Role of ATP-Binding Cassette Transporters (ABCA1, ABCG1)

The ATP-binding cassette (ABC) transporters, ABCA1 and ABCG1, are pivotal proteins in mediating the efflux of this compound from cells, a crucial first step in reverse this compound transport (RCT). ahajournals.orgresearchgate.net This process is essential for removing excess this compound from peripheral tissues, including macrophages within atherosclerotic plaques, and transporting it to the liver for excretion. researchgate.net

ABCA1 (ATP-binding cassette transporter A1) is a transmembrane protein that facilitates the transfer of cellular this compound and phospholipids to lipid-poor apolipoprotein A-I (apoA-I), forming nascent high-density lipoprotein (HDL) particles. pnas.orgspandidos-publications.comcatalysis.blogklarity.health This action is a rate-limiting step in HDL formation and is fundamental to the initiation of RCT. spandidos-publications.comcatalysis.blogklarity.health The energy for this transport is derived from ATP hydrolysis. spandidos-publications.commdpi.com Mutations in the ABCA1 gene can lead to Tangier disease, a rare genetic disorder characterized by a severe deficiency of HDL and an accumulation of this compound in various tissues. klarity.health

The expression of both ABCA1 and ABCG1 is regulated by cellular this compound levels, providing a feedback mechanism to maintain this compound homeostasis. researchgate.net Their combined action in mediating this compound efflux from macrophages is a key defense against the development of atherosclerosis. researchgate.netahajournals.orgnih.gov

Table 1: Comparison of ABCA1 and ABCG1 Transporters

FeatureABCA1ABCG1
Full Name ATP-binding cassette transporter A1ATP-binding cassette sub-family G member 1
Primary Function Efflux of this compound and phospholipids to lipid-poor apoA-I. spandidos-publications.comcatalysis.blogklarity.healthEfflux of this compound to mature HDL particles. pnas.orgmdpi.comjci.org
Role in HDL Metabolism Initiates formation of nascent HDL. spandidos-publications.comcatalysis.blogklarity.healthContributes to the maturation of HDL by loading additional this compound. mdpi.com
Associated Disease Tangier Disease (due to mutations). klarity.healthNo specific monogenic disease identified, but implicated in atherosclerosis. mdpi.com
Regulation Regulated by cellular this compound levels. researchgate.netRegulated by cellular this compound levels. researchgate.net
Hepatic Uptake of HDL this compound for Excretion

The liver is the central organ for this compound excretion from the body. After collecting this compound from peripheral tissues, HDL transports it to the liver, where it is taken up and subsequently eliminated, primarily through conversion to bile acids or direct secretion into bile. ahajournals.orgspandidos-publications.com

A key player in the hepatic uptake of HDL this compound is the Scavenger Receptor Class B Type I (SR-BI) . ahajournals.orgnih.gov SR-BI is a cell surface receptor highly expressed in the liver and steroidogenic tissues. ahajournals.orgnih.gov It mediates the "selective uptake" of cholesteryl esters from HDL particles without the degradation of the entire HDL particle. ahajournals.orgahajournals.orgpnas.org This process allows the lipid-depleted HDL particle to return to circulation to acquire more this compound. researchgate.net Studies in mice have demonstrated that the level of hepatic SR-BI expression is inversely correlated with plasma HDL this compound levels and the development of atherosclerosis, highlighting its critical role in this compound homeostasis. nih.govspandidos-publications.com

Another pathway for hepatic this compound uptake involves the transfer of cholesteryl esters from HDL to apolipoprotein B (apoB)-containing lipoproteins, such as low-density lipoprotein (LDL), a process mediated by the cholesteryl ester transfer protein (CETP) in humans. nih.gov These lipoproteins are then cleared from circulation by the liver via the LDL receptor (LDLR) . wikipedia.orgjci.org The LDLR recognizes apoB100 on LDL particles and apoE on other lipoproteins, mediating their endocytosis and subsequent degradation in lysosomes, which releases this compound for cellular use or excretion. wikipedia.orgnih.gov The number of LDL receptors on the liver surface is a major determinant of plasma LDL levels. nih.gov

Once inside the hepatocyte, the this compound can be converted to bile acids or directly secreted into the bile, which is then released into the intestine for elimination from the body. spandidos-publications.comspandidos-publications.comnih.gov

Table 2: Key Proteins in Hepatic HDL this compound Uptake

ProteinFunctionMechanism
Scavenger Receptor Class B Type I (SR-BI) Mediates selective uptake of cholesteryl esters from HDL. ahajournals.orgahajournals.orgpnas.orgBinds HDL and facilitates the transfer of lipids into the hepatocyte without internalizing the entire lipoprotein particle. ahajournals.orgahajournals.org
LDL Receptor (LDLR) Clears LDL and other apoB-containing lipoproteins from the circulation. wikipedia.orgnih.govBinds to apoB100 and apoE on lipoproteins, leading to their endocytosis and lysosomal degradation. wikipedia.orgnih.gov

Apolipoproteins: Structural and Functional Roles in Lipoproteins

Apolipoproteins are essential protein components of lipoproteins, fulfilling critical structural and functional roles. researchgate.netnih.gov They act as a scaffold for the lipoprotein particle, solubilizing the hydrophobic lipid core in the aqueous environment of the plasma. wikipedia.orgwikipedia.org Beyond their structural function, apolipoproteins are key players in lipoprotein metabolism, serving as ligands for receptors and as cofactors for enzymes involved in lipid processing. researchgate.netnih.govwikipedia.org

Different classes of apolipoproteins are associated with specific lipoproteins and have distinct functions:

Apolipoprotein A-I (ApoA-I): The major protein component of HDL. wikipedia.orgahajournals.org It is crucial for the structure of HDL and acts as an activator for the enzyme lecithin-cholesterol acyltransferase (LCAT), which esterifies free this compound within the HDL particle. ahajournals.org ApoA-I also serves as the ligand for the ABCA1 transporter, initiating the process of reverse this compound transport. klarity.health

Apolipoprotein B (ApoB): Exists in two main forms. ApoB-100 is synthesized in the liver and is the primary structural protein of VLDL, IDL, and LDL. nih.gov A single molecule of ApoB-100 is present on each LDL particle, and it serves as the ligand for the LDL receptor, mediating the clearance of LDL from the circulation. wikipedia.orgnih.gov ApoB-48 is synthesized in the intestine and is essential for the assembly and secretion of chylomicrons.

Apolipoprotein E (ApoE): Found on chylomicrons, VLDL, IDL, and a subclass of HDL. nih.govwikipedia.org It plays a critical role in the clearance of remnant lipoproteins from the circulation by acting as a high-affinity ligand for the LDL receptor and other related receptors in the liver. wikipedia.org

Apolipoprotein C (ApoC): A group of small apolipoproteins (ApoC-I, ApoC-II, ApoC-III) that are readily exchanged between different lipoproteins. ahajournals.org ApoC-II is a potent activator of lipoprotein lipase (LPL), the enzyme that hydrolyzes triglycerides in chylomicrons and VLDL. Conversely, ApoC-III is an inhibitor of LPL.

The diverse functions of apolipoproteins underscore their central role in orchestrating the complex transport and metabolism of lipids throughout the body. researchgate.net

Table 3: Major Apolipoproteins and Their Functions

ApolipoproteinAssociated LipoproteinsKey Functions
ApoA-I HDL, ChylomicronsStructural protein of HDL; Activator of LCAT; Ligand for ABCA1. wikipedia.orgahajournals.org
ApoB-100 VLDL, IDL, LDLStructural protein; Ligand for LDL receptor. nih.govnih.gov
ApoB-48 ChylomicronsStructural protein for chylomicron assembly.
ApoC-II Chylomicrons, VLDL, HDLActivator of lipoprotein lipase (LPL). ahajournals.org
ApoC-III Chylomicrons, VLDL, HDLInhibitor of lipoprotein lipase (LPL). ahajournals.org
ApoE Chylomicron remnants, VLDL, IDL, HDLLigand for receptor-mediated clearance of remnant lipoproteins. wikipedia.org

Intracellular this compound Trafficking

Vesicular Transport Pathways

Vesicular transport involves the movement of this compound as a component of the membranes of small, membrane-bound sacs called vesicles. ahajournals.org These vesicles bud off from a donor organelle and travel, often along cytoskeletal tracks, to fuse with an acceptor organelle, thereby delivering their cargo, including this compound. ahajournals.org This mode of transport is a fundamental process for moving lipids and proteins between compartments of the endomembrane system, which includes the endoplasmic reticulum (ER), Golgi apparatus, endosomes, and lysosomes. ahajournals.org

A well-established example of vesicular transport in this compound trafficking is the pathway from the ER, the site of this compound synthesis, to the plasma membrane. While non-vesicular pathways also contribute, a portion of newly synthesized this compound is thought to travel through the Golgi apparatus en route to the cell surface. ahajournals.org Similarly, the endocytic pathway is a major route for the uptake of extracellular this compound. When cells internalize LDL particles via the LDL receptor, the vesicles formed fuse with early endosomes. wikipedia.org These mature into late endosomes and then fuse with lysosomes, where cholesteryl esters are hydrolyzed to free this compound. wikipedia.orgahajournals.org This liberated this compound must then be transported out of the lysosome to other cellular destinations, a process that involves both vesicular and non-vesicular mechanisms.

Non-Vesicular Transport Mechanisms

Non-vesicular transport refers to the movement of this compound between organelles without the involvement of transport vesicles. ahajournals.org This form of transport is believed to be faster and more targeted than vesicular transport for moving single lipid molecules. It occurs primarily through two mechanisms: the action of soluble lipid transfer proteins and the direct transfer of lipids at membrane contact sites. nih.govresearchgate.net

This compound can move between membranes by desorbing from a donor membrane, diffusing through the aqueous cytosol, and inserting into an acceptor membrane. nih.gov However, due to its hydrophobicity, the spontaneous movement of this compound through the cytosol is slow. nih.gov This process is significantly facilitated by soluble sterol transfer proteins (STPs) that can bind this compound in a hydrophobic pocket, shield it from the aqueous environment, and shuttle it between membranes. nih.gov A prominent family of such proteins is the steroidogenic acute regulatory protein (StAR)-related lipid transfer (START) domain family. ahajournals.org

An increasingly recognized and critical mechanism for non-vesicular transport is the direct transfer of lipids at membrane contact sites (MCSs) . nih.govresearchgate.net These are regions where the membranes of two distinct organelles come into close apposition (typically 10-30 nm apart), allowing for the efficient exchange of small molecules like lipids and calcium without the fusion of the organelles. researchgate.netjci.org Many STPs are localized to MCSs, where they can rapidly and efficiently transfer this compound between the apposed membranes. nih.gov For instance, the ER forms extensive contacts with various other organelles, including the plasma membrane, Golgi, endosomes, and mitochondria, positioning it as a central hub for non-vesicular this compound trafficking. jci.orgucl.ac.uk Proteins like the oxysterol-binding protein (OSBP) and the GRAMD1/Aster proteins facilitate this compound transport at ER-Golgi and ER-plasma membrane contact sites, respectively. jci.orgelifesciences.org This direct transfer at MCSs is thought to be a major pathway for the rapid redistribution of this compound within the cell, allowing for precise regulation of this compound levels in different organelle membranes. nih.govjci.org Recent studies have also highlighted the importance of ER-lysosome contact sites in mediating the egress of LDL-derived this compound from lysosomes. ucl.ac.uk

Role of Lipid Transfer Proteins (LTPs) and Oxysterol-Binding Proteins (OSBP-ORPs)

The movement of lipids within the aqueous environment of the cell is a significant challenge due to their hydrophobic nature. To overcome this, cells employ a class of molecules known as lipid transfer proteins (LTPs). researchgate.netwikipedia.org These proteins are capable of binding and solubilizing lipids, facilitating their transport between different cellular membranes, a process often referred to as non-vesicular transport. researchgate.netfrontiersin.orgpnas.org This mode of transport is crucial for maintaining lipid homeostasis, organelle biogenesis, and signaling between organelles. researchgate.net LTP-mediated transport often occurs at membrane contact sites (MCSs), which are regions where two distinct organelle membranes are held in close proximity (typically 10-30 nm apart). researchgate.netfrontiersin.orgpnas.org

A prominent and evolutionarily conserved family of LTPs is the oxysterol-binding protein (OSBP)-related proteins, or ORPs. nih.govnih.gov These proteins are implicated in a variety of cellular functions, including non-vesicular sterol transport, lipid metabolism, and signaling. nih.govnih.gov A defining feature of all ORPs is the OSBP-related domain (ORD), a structural component that forms a hydrophobic pocket capable of binding a single sterol molecule, such as this compound. nih.govnih.gov

ORPs function through several mechanisms. They can act as lipid sensors, altering their interactions with other proteins in response to changes in this compound levels, thereby regulating cellular processes. nih.govwikipedia.org They can also function as direct transporters. nih.gov A key mechanism for some ORPs is operating as a lipid exchanger at MCSs. frontiersin.org For instance, OSBP, the founding member of the family, localizes to contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus. nih.gov It facilitates the transport of this compound from the ER to the Golgi in exchange for another lipid, phosphatidylinositol 4-phosphate (PI4P), which is moved in the opposite direction. frontiersin.org This counter-transport is driven by the hydrolysis of PI4P in the ER, creating a concentration gradient that fuels the unidirectional flow of this compound to the Golgi. frontiersin.org

The ORP family is extensive, with different members targeting various MCSs to ensure the correct distribution of lipids throughout the cell. frontiersin.orgrupress.org

Protein Family / ProteinFunctionLocation / Mechanism
Lipid Transfer Proteins (LTPs) Mediate non-vesicular transport of lipids between membranes. researchgate.netnih.govOften act at Membrane Contact Sites (MCSs). frontiersin.orgpnas.org
OSBP-Related Proteins (ORPs) A family of LTPs that bind and transfer sterols and other lipids. nih.govnih.govFunction as lipid sensors or transporters/exchangers. nih.govwikipedia.org
Oxysterol-Binding Protein (OSBP) Exchanges this compound for phosphatidylinositol 4-phosphate (PI4P). frontiersin.orgOperates at ER-Golgi contact sites, driven by a PI4P gradient. frontiersin.orgnih.gov

Transbilayer Movement and Flipping

In addition to transport between organelles, this compound must also move within a single membrane. The transbilayer movement, or "flip-flop," of this compound refers to its transfer from one leaflet of a lipid bilayer to the other. nih.govacs.org This process is fundamental to establishing and maintaining the distribution of this compound within a membrane. acs.org

The rate of this compound flip-flop has been a subject of investigation, with some studies suggesting it is a very slow process taking tens of minutes, while others indicate it is extremely rapid, occurring on a sub-second timescale. nih.gov Atomistic molecular dynamics simulations support a very fast rate, on the order of sub-milliseconds, which would allow for the rapid equilibration of this compound between the two leaflets. acs.orgresearchgate.net

Crucially, the rate of this compound flip-flop is not constant but is highly dependent on the local lipid environment. acs.org The movement is significantly faster in more disordered membrane domains rich in unsaturated lipids compared to more ordered domains rich in saturated lipids. nih.govacs.org This differential mobility may be a mechanism that helps maintain the asymmetric distribution of this compound observed in the plasma membrane, where it is more concentrated in the outer leaflet. nih.gov The process of flip-flop can be facilitated by membrane proteins, such as phospholipid scramblases, which promote the energy-independent movement of lipids across the bilayer. jst.go.jp

Overall this compound Balance and Excretion

Coordination of Synthesis, Uptake, Storage, and Export

Maintaining cellular and systemic this compound homeostasis is vital for health, as its dysregulation is linked to numerous diseases. researchgate.net This balance is achieved through the tight coordination of four key metabolic pathways: de novo synthesis, uptake from circulating lipoproteins, storage as cholesteryl esters, and export from the cell. nih.govresearchgate.netresearchgate.net

The central regulator of this compound homeostasis is a family of transcription factors known as sterol regulatory element-binding proteins (SREBPs), with SREBP-2 being the master regulator of this compound metabolism. researchgate.netnih.gov The activity of SREBP-2 is exquisitely sensitive to the concentration of this compound within the membrane of the endoplasmic reticulum (ER). researchgate.net

Low this compound State: When ER this compound levels are low, a protein called SREBP cleavage-activating protein (SCAP) escorts SREBP-2 from the ER to the Golgi apparatus. researchgate.netnih.gov In the Golgi, SREBP-2 is sequentially cleaved by two proteases, releasing its active N-terminal domain. nih.gov This active fragment travels to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of target genes. nih.govresearchgate.net This binding increases the transcription of genes involved in this compound synthesis (such as HMG-CoA reductase) and uptake (the LDL receptor). nih.gov

High this compound State: When ER this compound levels are high, this compound binds to SCAP, causing a conformational change that allows the SCAP-SREBP-2 complex to bind to another ER-resident protein called Insulin (B600854) Induced Gene (INSIG). researchgate.netresearchgate.net This binding retains the complex in the ER, preventing its transport to the Golgi and subsequent activation. researchgate.net This feedback loop effectively shuts down this compound synthesis and uptake when the cell has a sufficient supply. researchgate.netnih.gov

In situations of this compound excess, the cell converts free this compound into inert cholesteryl esters through the action of acyl-CoA:this compound acyltransferases (ACAT). annualreviews.org These esters are then stored in cytoplasmic lipid droplets. annualreviews.org

Regulatory ProteinLocationFunction in Low this compoundFunction in High this compound
SREBP-2 ER / Golgi / NucleusTransported to Golgi, cleaved, active fragment moves to nucleus to promote gene transcription for synthesis and uptake. researchgate.netnih.govRetained in the ER, preventing its activation. researchgate.net
SCAP ER / GolgiActs as a sterol sensor and escorts SREBP-2 from the ER to the Golgi. nih.govBinds this compound and INSIG, retaining the SREBP-2 complex in the ER. researchgate.net
INSIG ERDissociated from SCAP. nih.govBinds to the SCAP-SREBP-2 complex to anchor it in the ER. researchgate.netresearchgate.net
HMG-CoA Reductase ERTranscription is upregulated by active SREBP-2. nih.govTranscription is suppressed due to SREBP-2 inactivity. nih.gov
LDL Receptor Plasma MembraneTranscription is upregulated by active SREBP-2 to increase this compound uptake. nih.govTranscription is suppressed to limit this compound uptake. nih.gov

Biliary Excretion of Unaltered this compound and Bile Acids

The liver plays the central role in the elimination of this compound from the body, a process that is the culmination of reverse this compound transport. nih.govki.se There are two major pathways for hepatic this compound excretion into bile: secretion of this compound in its unaltered, free form, and the conversion of this compound into bile acids, which are then secreted. nih.govki.senih.gov

The direct secretion of free this compound from hepatocytes into the bile canaliculus is an important route for this compound disposal. nih.gov This process is primarily mediated by a heterodimer of two ATP-binding cassette (ABC) transporters, ABCG5 and ABCG8, which are located on the canalicular membrane of the hepatocyte. nih.govnih.gov These transporters actively pump this compound and plant sterols into the bile. nih.gov

Advanced Methodologies and Research Approaches in Cholesterol Science

Analytical Techniques for Cholesterol Quantification in Biological Samples

The accurate measurement of this compound is fundamental to biomedical research and clinical practice. A variety of analytical methods have been developed, each with distinct advantages and applications. These range from well-established chromatographic techniques to cutting-edge mass spectrometry-based approaches that allow for high-throughput and in-situ analysis. nih.gov

Chromatographic Methods

Chromatographic techniques are renowned for their reliability, sensitivity, and accuracy in this compound quantification. nih.gov By separating this compound from other interfering substances like different sterols, these methods provide a high degree of selectivity. nih.gov Typically, only small sample volumes are needed for analysis. nih.gov

Gas chromatography (GC) is a well-established method for the routine determination of this compound. It excels at separating this compound from other potentially interfering compounds. nih.gov When coupled with a mass spectrometer (MS), forming a GC-MS system, it becomes a powerful tool for both quantification and structural confirmation. GC-MS is widely utilized for the analysis of total free this compound in serum and to quantify this compound in various foods. nih.gov One of the key advantages of GC-MS is its high sensitivity and accuracy. nih.gov However, a significant consideration is that GC analysis often requires the derivatization of this compound to make it volatile enough for the gas phase separation. nih.govspringernature.com This sample preparation can be extensive and labor-intensive. nih.gov For instance, a common procedure involves saponification to extract total lipids, followed by multistage solvent extraction, purification, and concentration before the sample is ready for GC analysis. nih.gov

In a typical GC-MS protocol for this compound analysis in tissue, an internal standard, such as isotopically labeled this compound (e.g., this compound-d7), is added to the sample for accurate quantification. nih.govcreative-proteomics.com The lipid fraction is extracted, often using a method like the Bligh and Dyer protocol, and then derivatized. springernature.com The prepared sample is then injected into the GC-MS system. An example of GC-MS conditions involves using a capillary column like a DB-5MS or Agilent CP-Sil 8 CB with helium as the carrier gas. creative-proteomics.comacs.org A temperature program is employed to separate the compounds, for example, starting at 100°C and ramping up to over 300°C. creative-proteomics.com The mass spectrometer then detects and quantifies the this compound based on its specific mass-to-charge ratio. Research has demonstrated the capability of GC-MS to separate this compound and its oxidation products within a short run time, for instance, 19 minutes. acs.org

Table 1: Example GC-MS Parameters for this compound Analysis

Parameter Value
Column Agilent CP-Sil 8 CB
Carrier Gas Helium
Flow Rate 1.2 mL/min
Injection Mode Splitless
Initial Oven Temperature 100°C (held for 4 min)
Temperature Ramp 10°C/min to 318°C
Final Temperature 318°C (held for 6 min)
Total Run Time 31.8 min

Data sourced from a protocol for analyzing this compound metabolites in optic nerve tissue. creative-proteomics.com

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for this compound analysis. nih.gov It is particularly useful for separating free, esterified, and total this compound based on the sample preparation method used. nih.gov When combined with mass spectrometry (LC-MS), it becomes a gold standard for measuring steroids in biological fluids and foods. nih.gov LC-MS/MS, or tandem mass spectrometry, offers the ability to detect multiple components simultaneously with high specificity. creative-proteomics.com

A key challenge in analyzing this compound with LC-MS is its poor ionization efficiency using common techniques like electrospray ionization (ESI), as the neutral sterol molecule tends to fragment easily. nih.gov To overcome this, derivatization is often required to improve ionization. nih.govcreative-proteomics.com For example, this compound can be converted to cholesteryl acetate. nih.gov Another approach involves using atmospheric pressure chemical ionization (APCI) in positive ion mode. creative-proteomics.com The use of isotopically labeled internal standards is also crucial for accurate quantification in LC-MS, compensating for signal variability. nih.gov

A detailed protocol for LC-MS/MS analysis of this compound in ocular tissue, for example, involves derivatizing the sample with acetyl chloride to form a detectable ammonium (B1175870) adduct. creative-proteomics.com The separation is then performed on an HPLC system with a gradient elution using a mobile phase consisting of solvents like water/methanol and methanol/chloroform with ammonium acetate. creative-proteomics.com The mass spectrometer is then set to detect the specific mass-to-charge ratio of the derivatized this compound. creative-proteomics.com

Table 2: Illustrative HPLC Gradient for this compound Analysis

Time (min) Solvent B (%)
0.0 - 13.0 35 - 100
13.0 - 13.8 100
13.8 - 14.5 100 - 35
14.5 - 18.0 35

Solvent A: water/methanol (60/40, v/v) with 10 mM ammonium acetate; Solvent B: methanol/chloroform (3/1, v/v) with 10 mM ammonium acetate. Data from a published protocol. creative-proteomics.com

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool in this compound research, offering unparalleled sensitivity and specificity. nih.gov Beyond its use as a detector for chromatography, several innovative MS-based techniques have been developed for the direct analysis of this compound in biological samples. nih.gov

Ambient Ionization Mass Spectrometry (AIMS) represents a significant advancement in the field, allowing for the rapid analysis of samples in their native environment with minimal preparation. nih.govnih.gov These techniques operate at atmospheric pressure, enabling real-time, in-situ interrogation of biological specimens. nih.gov Two of the most prominent AIMS techniques for this compound analysis are Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART). nih.gov

DART-MS, in particular, has shown great promise as a rapid and cost-effective method for quantifying this compound. nih.gov It utilizes a stream of excited gas, typically helium or argon, to ionize analytes. nih.gov For this compound, DART typically generates a dehydrated molecule ion [M-H₂O+H]⁺ at a mass-to-charge ratio (m/z) of 369. nih.govairitilibrary.com Research has demonstrated that DART-MS can quantify this compound in human serum in about one minute per sample. nih.govairitilibrary.com One study reported a detection level of around 20 μg/mL in serum, with results that were in close agreement with those obtained by conventional LC-MS and enzymatic assays. nih.gov This high-throughput capability makes DART-MS a potential next-generation platform for this compound screening. nih.gov

DESI is another powerful AIMS technique that can be used for the quantitative measurement of this compound. nih.gov Like DART, it simplifies the analytical workflow by reducing the need for extensive sample pretreatment. nih.gov

Mass Spectrometry Imaging (MSI) is a transformative technology that enables the visualization of the spatial distribution of molecules, including this compound, directly in tissue sections without the need for labels. researchgate.netnih.gov This provides invaluable insights into the localization of this compound in different anatomical structures and its potential role in pathological processes. researchgate.netbiorxiv.org Several MSI techniques have been applied to this compound imaging, including Secondary Ion Mass Spectrometry (SIMS), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Desorption Electrospray Ionization (DESI). researchgate.netnih.gov

A major hurdle in MSI of this compound is the difficulty in ionizing the neutral sterol molecule effectively. researchgate.netbiorxiv.orgacs.org To address this, various strategies have been developed. One approach is on-tissue derivatization, where an enzyme is used to modify this compound, enhancing its detection. researchgate.netbiorxiv.org For example, an enzyme-assisted derivatization has been used to map this compound distribution in mouse brain tissue. biorxiv.org Another strategy involves the choice of matrix in MALDI-MSI. For instance, α-cyano-4-hydroxycinnamic acid (CHCA) has been used as a matrix for the direct imaging of this compound. acs.org

MSI technologies offer varying spatial resolutions, allowing for imaging from the whole tissue level down to the intracellular level. researchgate.netnih.gov For example, MALDI-MS can achieve a lateral special resolution of 5μm. researchgate.net MSI has been used to study this compound distribution in the context of various diseases, including Alzheimer's disease, Niemann-Pick type C1 disease, and cancer. biorxiv.orgacs.orgeurobioimaging.eu For instance, MSI revealed that this compound is significantly reduced in the corpus callosum of a mouse model of Niemann-Pick disease, confirming hypomyelination at a molecular level. biorxiv.org

Ambient Ionization Mass Spectrometry (AIMS) Techniques (e.g., DESI, DART)

Enzymatic and Colorimetric Assays for Research

Enzymatic and colorimetric assays are fundamental tools in this compound research, providing relatively simple and quantifiable methods for determining this compound concentrations in various biological samples. cellbiolabs.comraybiotech.cominterchim.fr These assays are typically based on a series of coupled enzymatic reactions. raybiotech.comlinear.eselabscience.com

The general principle involves two key enzymes: this compound esterase and this compound oxidase. linear.eselabscience.com this compound esters, the predominant form of this compound in the blood, are first hydrolyzed by This compound esterase to yield free this compound and fatty acids. raybiotech.combioscience.co.uk Subsequently, This compound oxidase catalyzes the oxidation of this free this compound, producing cholest-4-en-3-one and hydrogen peroxide (H₂O₂). raybiotech.combioscience.co.uk

The quantification of this compound is then achieved by measuring the hydrogen peroxide produced. In colorimetric assays, a common method involves the use of horseradish peroxidase (HRP) . interchim.fr HRP catalyzes a reaction between a specific probe and the hydrogen peroxide, resulting in a colored product. raybiotech.cominterchim.fr The intensity of the color, which can be measured using a spectrophotometer at a specific wavelength (e.g., 500 nm or 570 nm), is directly proportional to the amount of this compound in the original sample. raybiotech.combioscience.co.uk By comparing the absorbance of the sample to a standard curve generated with known this compound concentrations, the this compound level in the sample can be accurately determined. cellbiolabs.cominterchim.fr

These assay kits can be adapted to measure either total this compound (free this compound plus cholesteryl esters) or only free this compound by including or omitting this compound esterase from the reaction mixture, respectively. cellbiolabs.combioscience.co.uk The amount of cholesteryl ester can then be calculated by subtracting the free this compound value from the total this compound value. cellbiolabs.combioscience.co.uk Samples that can be analyzed using these methods include plasma, serum, cell lysates, and tissue homogenates. cellbiolabs.comraybiotech.com

Biosensors: Enzymatic, Non-Enzymatic, and Electrochemical Platforms

Biosensors offer a powerful and often more sensitive alternative to traditional assays for this compound detection. These devices convert a biological recognition event into a measurable signal and can be broadly categorized into enzymatic, non-enzymatic, and electrochemical platforms. slideshare.net

Enzymatic Biosensors are the most common type for this compound detection. They typically involve the immobilization of this compound oxidase (and sometimes this compound esterase) onto a transducer surface. acs.org The enzymatic reaction that produces hydrogen peroxide is the basis for detection. The change in concentration of a reactant or product is converted into a measurable signal, such as an electrical current. slideshare.net

Electrochemical Biosensors are a major class of this compound sensors that detect changes in electrical properties resulting from the interaction between this compound and the recognition layer. rsc.org These can be further classified based on the type of signal measured:

Amperometric biosensors measure the current generated by the oxidation or reduction of the products of the enzymatic reaction. abechem.com

Potentiometric biosensors measure the change in potential at an electrode surface. abechem.com

Conductometric biosensors measure the change in the electrical conductivity of the medium. abechem.com

The performance of these biosensors can be significantly enhanced by incorporating nanomaterials such as metal nanoparticles, carbon nanotubes, and graphene. acs.orgmdpi.com These materials provide a larger surface area for enzyme immobilization and can facilitate faster electron transfer, leading to higher sensitivity and lower detection limits. mdpi.com For instance, a non-enzymatic biosensor using nickel oxide functionalized graphene demonstrated high sensitivity. mdpi.com

Non-Enzymatic Biosensors are an emerging area of research that aims to overcome some of the limitations of enzymatic sensors, such as instability and susceptibility to environmental factors. mdpi.com These sensors utilize materials that can directly interact with this compound and produce a detectable signal without the need for an enzyme. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Lipoprotein Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, non-destructive technique for the detailed analysis of lipoproteins. ahajournals.orgnih.gov Unlike traditional lipid panel tests that measure the this compound content within lipoproteins, NMR spectroscopy quantifies the number and size of lipoprotein particles themselves. ahajournals.org This provides a more comprehensive picture of lipoprotein metabolism and cardiovascular risk.

The principle behind NMR lipoprotein analysis is that different lipoprotein subclasses (e.g., very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL)) have distinct sizes and compositions, which results in unique signals in the NMR spectrum. researchgate.netnih.gov Specifically, the lipid methyl groups within the lipoprotein particles generate signals whose amplitudes are measured. ahajournals.org By deconvoluting the complex NMR signal from a plasma or serum sample, the concentration of various lipoprotein subclasses can be determined. researchgate.netmdpi.com

NMR provides a wealth of information, including:

Total and subclass concentrations of VLDL, LDL, and HDL particles. nih.gov

Average particle size for each major lipoprotein class. nih.gov

Quantification of this compound and triglycerides within each particle subclass. mdpi.com

This detailed analysis allows for the identification of individuals who may have a high number of atherogenic LDL particles despite having normal LDL-cholesterol levels, a condition known as discordant LDL. The LipoProfile and LipoFraction NMR tests are examples of commercially available NMR-based lipoprotein analyses. clevelandheartlab.commayocliniclabs.com

Experimental Models for this compound Research

In Vitro Cellular Models: Cell Lines and Primary Cell Cultures

In vitro cellular models are indispensable for dissecting the molecular mechanisms of this compound metabolism and the cellular response to this compound modulation. These models include immortalized cell lines and primary cell cultures.

Commonly Used Cell Lines:

Cell LineOriginKey Characteristics and Research Applications
HepG2 Human HepatomaExpresses key enzymes and receptors for this compound metabolism, including HMG-CoA reductase, LDLR, and this compound 7α-hydroxylase. nih.gov Widely used to study hepatic this compound synthesis, uptake, and the effects of various compounds on this compound levels. nih.govmdpi.com
CHO Chinese Hamster OvaryOften used in studies of this compound biosynthesis and its regulation. nih.gov Genetically modified CHO cell lines with defects in this compound metabolism are valuable for investigating the function of specific genes. nih.gov
THP-1 Human Monocytic LeukemiaCan be differentiated into macrophages and used to study foam cell formation, this compound efflux, and the role of macrophages in atherosclerosis. ahajournals.org
MOVAS Mouse Aortic Smooth MuscleUsed to study the role of vascular smooth muscle cells (VSMCs) in this compound metabolism and their transdifferentiation into macrophage-like cells in the context of atherosclerosis. researchgate.net
Prostate Epithelial Cells (e.g., PNT1A, LNCaP) Human ProstateUtilized to investigate the link between this compound metabolism and prostate cancer progression. plos.org

Primary Cell Cultures , while more challenging to maintain, offer a model that more closely resembles the in vivo state. Primary hepatocytes, for instance, are considered a gold standard for studying liver this compound metabolism but have a limited lifespan in culture. The use of primary cancer cells isolated from patient tissues is also a valuable approach for studying diseases like clear cell renal cell carcinoma, where immortalized cell lines may not accurately reflect the lipid accumulation seen in tumors. researchgate.net

Animal Models of Dyslipidemia and Atherosclerosis

Animal models are crucial for studying the complex interplay of genetic and dietary factors in the development of dyslipidemia and atherosclerosis in vivo. nih.gov No single model perfectly recapitulates human disease, but several have proven invaluable. nih.gov

Key Animal Models:

Animal ModelKey FeaturesAdvantagesLimitations
Mice Most commonly used due to ease of genetic manipulation. ahajournals.org Wild-type mice are resistant to atherosclerosis. ahajournals.orgRapid reproduction, low cost, and a vast array of available genetic modifications. ahajournals.orgLipoprotein profile is HDL-dominant, unlike the LDL-dominant profile in humans. spandidos-publications.com
ApoE Knockout (ApoE-/-)Deficient in apolipoprotein E, leading to impaired clearance of remnant lipoproteins. spandidos-publications.com Develops spontaneous hypercholesterolemia and atherosclerotic lesions, even on a chow diet. spandidos-publications.comscielo.brRobust and widely used model for studying atherogenesis. nih.govLesions are less frequently observed in the coronary arteries compared to humans. nih.gov
LDLR Knockout (LDLR-/-)Lacks the low-density lipoprotein receptor, mimicking human familial hypercholesterolemia. nih.govspandidos-publications.com Requires a high-fat, high-cholesterol diet to develop significant atherosclerosis. nih.govModel is relevant to a common human genetic disorder. nih.govAtherosclerosis development is highly dependent on diet. nih.gov
PCSK9 ModelsInvolve gain-of-function mutations in PCSK9, often introduced via viral vectors, leading to reduced LDLR levels and increased LDL this compound. ahajournals.orgscielo.brRapid induction of hypercholesterolemia and atherosclerosis without germline modification. scielo.brRelatively new model, long-term effects are still under investigation.
Rabbits Historically the first animal model for atherosclerosis. nih.govnih.gov Lipoprotein metabolism is more similar to humans than that of mice. nih.govmdpi.comDevelop atherosclerotic lesions in response to a high-cholesterol diet. nih.govencyclopedia.pub Several genetic models are available.Larger size and longer lifespan make studies more expensive and time-consuming than with mice.
Watanabe Heritable Hyperlipidemic (WHHL) RabbitSpontaneously develops hypercholesterolemia due to a genetic deficiency in the LDLR. nih.govmdpi.comencyclopedia.pub Serves as a model for familial hypercholesterolemia. jst.go.jpClosely mimics a human genetic lipid disorder. jst.go.jpCan be difficult to obtain and maintain. nih.gov

Lipid Bilayer Models and Artificial Membranes for Biophysical Studies

Lipid bilayer models and artificial membranes are powerful tools for investigating the fundamental biophysical interactions of this compound with cell membranes. mdpi.com These simplified systems allow for precise control over lipid composition and environmental conditions, enabling detailed studies of this compound's structural and functional roles.

This compound is a critical component of animal cell membranes, where it modulates fluidity, permeability, and mechanical strength. acs.org Its presence influences the packing of phospholipids (B1166683), the thickness of the bilayer, and the formation of specialized membrane domains known as lipid rafts. mdpi.comrsc.org

Key Research Findings from Model Membrane Studies:

Modulation of Membrane Fluidity: this compound has a dual effect on membrane fluidity. At high temperatures, it decreases fluidity and increases rigidity by restricting the movement of phospholipid acyl chains. mdpi.com At low temperatures, it increases fluidity by preventing the tight packing of saturated fatty acid chains. mdpi.com

Increased Bilayer Thickness and Ordering: The rigid, planar structure of this compound inserts between phospholipids, causing the acyl chains to become more ordered and extended. mdpi.com This leads to an increase in the thickness of the hydrophobic core of the membrane. mdpi.com

Reduced Permeability: By filling the gaps between phospholipids and increasing lipid packing, this compound makes the membrane less permeable to small molecules and water. acs.org

Induction of Lipid Domains: this compound shows preferential interactions with certain lipids, such as sphingomyelin (B164518), which can lead to the formation of liquid-ordered (Lo) phase domains within a more fluid liquid-disordered (Ld) phase. These domains are thought to be the basis of lipid rafts. rsc.org

Influence on Membrane Fusion: this compound can play a role in membrane fusion processes. Its shape is thought to lower the energy barrier for the formation of fusion intermediates. rsc.org

Molecular dynamics simulations are frequently used in conjunction with experimental studies on artificial membranes to provide atomistic-level insights into the position, orientation, and interactions of this compound within the lipid bilayer. rsc.orgmdpi.com These studies have revealed, for example, that the orientation of this compound's hydroxyl group is typically towards the aqueous phase, but can "flip" towards the membrane interior in highly unsaturated bilayers. rsc.org

Computational and Mathematical Modeling

The complexity of this compound's roles in biological systems has spurred the development of sophisticated computational and mathematical models. These in silico approaches allow researchers to simulate and predict this compound's behavior at various scales, from its interactions with individual molecules to its metabolic pathways throughout the body.

Molecular Dynamics Simulations of this compound-Membrane Interactions

Molecular dynamics (MD) simulations have become an indispensable tool for investigating the multifaceted functions of this compound within biological membranes at an atomistic level. mdpi.com These simulations provide detailed insights into lipid dynamics, phase behavior, and molecular interactions, which are crucial for understanding how this compound maintains membrane stability and functionality. mdpi.com

By employing both coarse-grained and all-atom MD simulations, researchers can examine how this compound influences various membrane properties. mdpi.com For instance, simulations have shown that this compound significantly thickens lipid bilayers. Atomistic MD simulations revealed an increase in thickness of stearoyl-oleoyl-phosphatidylcholine (SOPC) lipid membranes from 3.81 nm to 4.11 nm when this compound is present. mdpi.comarxiv.org This thickening effect is attributed to this compound's ability to promote denser packing of lipids, which in turn reduces the area per lipid. rsc.org

MD simulations have also been instrumental in elucidating this compound's role in modulating membrane curvature, a key factor in processes like vesicle formation and membrane fusion. mdpi.comresearchgate.net In curved bilayers, this compound's distribution and dynamics are central to these cellular functions. mdpi.comarxiv.org Systematic MD simulations have demonstrated that the stiffening of the membrane due to this compound incorporation can reduce the wrapping of vesicles by a planar membrane, thereby hindering endocytosis. rsc.org Furthermore, these simulations have revealed that membrane fusion is accelerated when either the vesicle or the planar membrane is rich in this compound, but interestingly, fusion is minimized when both are this compound-rich. rsc.org

The power of MD simulations lies in their ability to detail how this compound modulates lipid tail ordering, membrane curvature, and the "flip-flop" behavior of lipids between bilayer leaflets in response to varying concentrations. arxiv.orgresearchgate.net These computational insights are vital for understanding the mechanisms behind membrane-associated diseases and for designing effective drug delivery systems. arxiv.orgresearchgate.net

Whole-Body Mathematical Models of this compound Metabolism and Lipoprotein Dynamics

To comprehend the systemic regulation of this compound, researchers have developed whole-body mathematical models. ebi.ac.uknih.gov These models differ from those focused on intracellular processes by integrating data from molecular biology, physiology, and nutrition to simulate this compound metabolism across the entire organism. ebi.ac.uknih.gov

One such model was developed to investigate the age-associated rise in low-density lipoprotein this compound (LDL-C). ebi.ac.uknih.gov This model tested the hypothesis that changes in the rate of intestinal this compound absorption and the hepatic clearance of LDL-C are key drivers of this phenomenon. ebi.ac.uknih.gov The simulations demonstrated that both mechanisms contribute to increased LDL-C levels with age. Specifically, increasing intestinal this compound absorption from 50% to 80% by age 65 could raise LDL-C by as much as 34 mg/dL. ebi.ac.uknih.gov More significantly, a gradual 50% decrease in the hepatic clearance of LDL-C by the same age could lead to an increase of up to 116 mg/dL. ebi.ac.uknih.gov

These whole-body models serve as powerful tools for understanding the dysregulation of this compound metabolism and for exploring the potential effects of interventions. researchgate.net A recently proposed whole-body mathematical model for this compound metabolism and transport, based on ordinary differential equations and kinetic functions, can simulate the effects of lipid-lowering drugs like statins and anti-PCSK9. arxiv.org Such models provide a versatile platform for designing personalized strategies for managing cardiovascular health. arxiv.org

Integrated Models of Cellular Biosynthesis and Lipoprotein Endocytosis

At the cellular level, integrated mathematical models combine the complex processes of this compound biosynthesis and lipoprotein endocytosis to provide a comprehensive view of this compound homeostasis within a single cell, such as a hepatocyte. mdpi.comresearchgate.net These models typically include descriptions of low-density lipoprotein (LDL) receptor and this compound synthesis, the conversion of very-low-density lipoproteins (VLDLs) to LDLs, and the subsequent endocytosis of these lipoproteins. mdpi.com

Analysis of these integrated models has revealed that this compound biosynthesis is the primary source of intracellular this compound. mdpi.com They also show that while the availability of free LDL receptors does not significantly affect intracellular this compound concentrations, it has a substantial impact on extracellular VLDL and LDL levels. mdpi.com The models can reproduce the known biological behaviors associated with conditions like Familial Hypercholesterolemia and the effects of statin therapy. mdpi.com

A model consisting of 21 ordinary differential equations was developed to describe this compound biosynthesis and lipoprotein endocytosis in liver cells in vitro, and to analyze the interaction with statins and PCSK9 inhibitors. ucl.ac.ukplos.org This model incorporates three main compartments: the cell nucleus for genetic regulation, the cytoplasm and cell membrane for VLDL and LDL binding and breakdown, and the extracellular space. plos.org Such detailed models are valuable for minimizing the need for extensive cellular research in the initial testing phases of new cardiological drugs. ucl.ac.uk

Advanced Imaging Techniques for this compound Distribution

Visualizing the precise location of this compound within cells and membranes is critical for understanding its function. Advanced imaging techniques have overcome the challenges of imaging this small, non-fluorescent molecule, providing unprecedented spatial resolution.

NanoSIMS Imaging for Subcellular this compound Localization

Nano Secondary Ion Mass Spectrometry (NanoSIMS) is a high-resolution imaging technique that maps the elemental and isotopic composition of a sample's surface. nih.gov The NanoSIMS 50 instrument can achieve a lateral resolution better than 50 nm and a depth resolution of 5 nm. nih.gov This capability is particularly useful for studying the subcellular distribution of this compound. nih.gov

To overcome the difficulty of labeling small molecules like this compound without altering their behavior, researchers use stable isotope labeling. nih.gov Cells can be metabolically labeled with isotopes such as ¹⁸O-cholesterol. rsc.org The NanoSIMS instrument then bombards the sample with a primary ion beam (e.g., Cs⁺ or O⁻), causing the ejection of secondary ions from the surface. rsc.orgnih.gov These secondary ions are analyzed by a mass spectrometer to create a map of the labeled this compound's distribution. nih.gov

This technique has been used to test the hypothesis that this compound and sphingolipids co-localize in distinct domains within the plasma membrane. nih.gov By imaging rare isotope-labeled this compound and sphingolipids in parallel with labeled proteins, researchers can investigate the colocalization of these molecules. nih.gov NanoSIMS depth profiling has also enabled three-dimensional imaging of the intracellular distributions of this compound and sphingolipids. nih.govosti.gov For instance, 3D imaging in Madin-Darby Canine Kidney (MDCK) cells revealed distinct intracellular regions enriched in ¹⁸O-cholesterol and ¹⁵N-sphingolipids, suggesting they occupy separate subcellular compartments. rsc.orgosti.gov

Raman Spectroscopy for this compound Structure in Membranes

Raman spectroscopy is a non-destructive optical technique that provides detailed information about the vibrational modes of molecules, offering insights into their structure. technologynetworks.com This label-free method has been successfully applied to study the conformational structure of this compound within its natural membrane environment. technologynetworks.combiocompare.com

Recent studies have utilized Raman spectroscopy in conjunction with density functional theory calculations to analyze the complex vibrational spectra of this compound. technologynetworks.combiocompare.com By comparing observed spectra from this compound in membranes with calculated spectra for various conformations, researchers can identify specific structural features. technologynetworks.com One study computed Raman spectra for 60 different this compound structures, focusing on its fused ring structure and its eight-carbon chain. technologynetworks.combiocompare.com This analysis revealed that the structures could be grouped based on the deviation of the carbon chain from the plane of the rings, uncovering previously unknown structural variations. technologynetworks.combiocompare.com

A key finding was the identification of a band of six peaks in this compound's Raman spectrum that is sensitive to the conformational structure of its iso-octyl chain. researchgate.net Analysis of these peaks in fluid-phase lipid membranes indicated that about half of the this compound chains are oriented perpendicular to the steroid rings. researchgate.net This direct measurement of this compound chain structure in a membrane environment provides a powerful tool for understanding how this compound's dynamic structure contributes to its functions, such as lipid condensation. researchgate.net

Interactive Data Table: Key Findings from Advanced Methodologies

Methodology Key Research Finding Quantitative Detail Implication
Molecular Dynamics (MD) Simulations This compound thickens lipid bilayer membranes. mdpi.comarxiv.orgIncreases SOPC membrane thickness from 3.81 nm to 4.11 nm. mdpi.comarxiv.orgAffects membrane rigidity, permeability, and protein function.
MD Simulations This compound modulates membrane fusion. rsc.orgFusion is accelerated with this compound in one membrane but minimal when in both. rsc.orgCritical for understanding processes like endocytosis and viral entry.
Whole-Body Mathematical Models Age-related decrease in hepatic LDL-C clearance significantly raises plasma LDL-C. ebi.ac.uknih.govA 50% decrease in clearance by age 65 can increase LDL-C by 116 mg/dL. ebi.ac.uknih.govExplains a major mechanism of age-associated hypercholesterolemia.
Integrated Cellular Models Cellular biosynthesis is the main source of intracellular this compound. mdpi.comN/AHighlights the importance of biosynthetic pathways as therapeutic targets.
NanoSIMS Imaging This compound and sphingolipids may not always colocalize in the same membrane domains. rsc.orgosti.govRevealed separate, distinct enriched regions of ¹⁸O-cholesterol and ¹⁵N-sphingolipids. rsc.orgosti.govChallenges the long-standing model of uniform lipid raft composition.
Raman Spectroscopy This compound's flexible tail exhibits specific conformational structures within the membrane. researchgate.netAbout half of the this compound chains orient perpendicular to the steroid rings. researchgate.netThe tail's dynamic structure is crucial for this compound's condensing effect on lipids.

Future Directions and Emerging Research Frontiers

Unraveling Underexplored Cholesterol Trafficking Pathways

For decades, the movement of this compound within and between cells was thought to be primarily mediated by vesicles. However, a paradigm shift is underway, with a growing body of evidence highlighting the critical role of non-vesicular transport, which occurs at membrane contact sites (MCSs) where two organelles are closely apposed. acs.org This mode of transport is facilitated by lipid transfer proteins and is emerging as a key area of future investigation.

The role of endosomes in this compound trafficking also remains an area of active research. Endosomal compartments are critical sorting stations, and their this compound content is tightly regulated to control membrane fusion and fission events. libretexts.org Novel cytoplasmic proteins, such as members of the oxysterol-binding protein-related protein (ORP) family, are being identified as key players in the exit of this compound from late endosomes and lysosomes. nih.gov These proteins may act as cytosolic this compound carriers, facilitating its non-vesicular transfer to other organelles like the endoplasmic reticulum (ER). nih.gov Another family of proteins, known as Asters, has recently been identified as crucial mediators of non-vesicular this compound transport from the plasma membrane to the ER. mdpi.com Understanding how these various non-vesicular pathways are coordinated and regulated is a major goal for future research. acs.org

Investigating Novel Functions of this compound Metabolites and Intermediates

This compound is the parent compound for a diverse family of molecules, including bile acids, oxysterols, and steroid hormones. While the primary functions of these metabolites are known, emerging research is uncovering novel signaling roles that extend far beyond their classical activities.

Bile acids, traditionally viewed as simple detergents for fat digestion, are now recognized as potent signaling molecules that regulate metabolism and inflammation. casi.orgclinicaleducation.org They activate specific receptors, most notably the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). casi.orgmetwarebio.com Activation of these receptors influences a wide array of processes, including glucose and lipid metabolism, insulin (B600854) sensitivity, and energy expenditure. metwarebio.com The interaction between bile acids and the gut microbiota is another burgeoning field; gut bacteria modify primary bile acids into secondary bile acids, which have distinct biological activities and can shape the microbial community in return. casi.org Future research will focus on dissecting these complex signaling networks and their therapeutic potential for metabolic and inflammatory diseases. clinicaleducation.org

This compound itself is a precursor for all steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones, as well as vitamin D. wikipedia.orgnih.govnih.gov The initial, rate-limiting step in steroidogenesis is the conversion of this compound to pregnenolone (B344588). nih.gov While the endocrine functions of these hormones are well-documented, researchers are exploring more localized and subtle roles. Similarly, intermediates in the this compound biosynthetic pathway, which were once considered mere stepping stones to the final product, may possess their own biological activities. Elucidating these potential functions is a key objective for future studies.

Advanced Understanding of this compound's Influence on Membrane Receptors and Signaling

This compound is not an inert structural component of cell membranes; it is a dynamic modulator of membrane protein function and a key organizer of signaling platforms. Its uneven distribution within membranes, particularly its enrichment in microdomains known as lipid rafts, creates signaling hubs that are critical for numerous cellular processes. nih.gov A major frontier in this compound research is to gain a more detailed, mechanistic understanding of how this compound directly and indirectly influences membrane receptors and their downstream signaling cascades.

The function of G-protein-coupled receptors (GPCRs), the largest family of membrane receptors, is known to be influenced by the surrounding lipid environment, including this compound levels. numberanalytics.com this compound can affect receptor conformation, dimerization, and coupling to G proteins. Future research will employ advanced structural and biophysical techniques to define the precise nature of these interactions for specific GPCRs.

The evolutionary persistence of this compound's role in membranes across all eukaryotes underscores its fundamental importance. numberanalytics.comlabxchange.org Evidence suggests that the evolution of this compound-rich membranes was a critical adaptation, for instance, in managing oxygen diffusion as atmospheric oxygen levels rose. nih.gov This adaptation allowed for the development of more complex cellular functions associated with membranes, such as the formation of caveolae as signaling platforms. nih.gov Exploring how this compound content modulates the activity of diverse membrane proteins, from ion channels to receptor tyrosine kinases, will continue to be a vibrant area of investigation.

Development of Next-Generation Analytical and Imaging Methodologies

A significant barrier to understanding this compound's dynamic behavior has been the lack of tools to visualize and quantify it in living cells with high spatiotemporal resolution. nih.gov The coming years will see the refinement and application of a new generation of analytical and imaging techniques designed to overcome this challenge.

Stimulated Raman Scattering (SRS) microscopy is a powerful label-free imaging technique that is gaining prominence in lipid research. frontiersin.orgacs.org SRS allows for the visualization of molecules based on their intrinsic vibrational signatures. frontiersin.org This method can distinguish this compound from other lipids, such as triglycerides, and can even differentiate between free and esterified this compound. nih.govspiedigitallibrary.org By coupling SRS with Raman-active probes like deuterated this compound, researchers can track the metabolism and storage of this compound in real-time within live cells and organisms. spiedigitallibrary.orgresearchgate.net

Mass Spectrometry Imaging (MSI) is another emerging technology that provides spatially resolved chemical analysis of tissues. nih.govnih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI can map the distribution of this compound and its metabolites, such as oxysterols, directly in tissue slices. acs.orgrsc.org Recent advancements, including on-tissue derivatization strategies, have improved the ionization and detection of this compound, enabling quantitative mapping in complex tissues like the brain. acs.org

Furthermore, novel fluorescent biosensors are being developed to track accessible this compound in live cells. The recently developed GRAM-W biosensor, for example, allows for real-time tracking of this compound distribution at an unprecedented resolution. ntu.edu.sg Another innovative tool is Duo-Chol, a photoconvertible fluorescent this compound analog that enables precise spatiotemporal imaging of this compound dynamics. nih.govacs.orgacs.org These next-generation tools are poised to revolutionize our understanding of this compound trafficking and homeostasis by allowing direct observation of its movement and localization within the intricate environment of the cell. avantiresearch.com

TechnologyPrincipleApplication in this compound ResearchKey Advantages
Stimulated Raman Scattering (SRS) Microscopy Label-free imaging based on intrinsic molecular vibrations.Real-time tracking of this compound uptake, storage in lipid droplets, and metabolism. Quantitative mapping in intact tissues. nih.govacs.orgLabel-free, high chemical specificity, live-cell imaging compatible.
Mass Spectrometry Imaging (MSI) Spatially resolved mass analysis of molecules directly from tissue sections.Mapping the distribution of this compound and its metabolites (e.g., oxysterols) in various tissues (e.g., brain, tumors). nih.govacs.orgLabel-free, multiplexed detection of multiple analytes, provides spatial context.
Fluorescent Biosensors (e.g., GRAM-W, Duo-Chol) Genetically encoded or synthetic probes that change fluorescence upon binding to this compound or in response to light.Real-time visualization of accessible this compound pools and dynamic tracking of this compound movement between organelles in live cells. ntu.edu.sgacs.orgHigh sensitivity, high spatiotemporal resolution, live-cell imaging, specific tracking of defined pools.

Refinement and Extension of Mathematical Models for Complex Biological Systems

The regulation of this compound homeostasis involves a complex network of synthesis, uptake, transport, and metabolic pathways with multiple feedback loops. nih.gov Mathematical and computational modeling provides a powerful framework to integrate this complexity, test hypotheses, and predict systemic behavior that may not be intuitively obvious. mdpi.com

Researchers are developing increasingly sophisticated models to understand this compound dynamics at various scales. epj.org Some models focus on intracellular homeostasis, simulating how cells coordinate the activities of sterol-responsive proteins to manage this compound levels in different organelles, such as the endoplasmic reticulum and the plasma membrane. nih.gov These models can help explain the vast difference in this compound concentration between these membranes. nih.gov

Other models take a whole-body approach, integrating physiological data to simulate this compound metabolism and transport between the liver, intestines, and peripheral tissues. nih.gov Such models can be used to investigate the effects of aging on this compound levels or to predict the impact of therapeutic interventions on plasma lipoprotein profiles. nih.govresearchgate.net For instance, modeling can help determine which processes, such as intestinal absorption or hepatic clearance, are the most effective targets for lowering LDL this compound. mdpi.comnih.gov As our knowledge of individual pathways grows, these mathematical models will become more refined, serving as in-silico platforms to identify novel drug targets and design more effective strategies for managing this compound-related disorders. mdpi.com

Elucidating the Molecular Basis of this compound-Protein and this compound-Lipid Interactions

At the most fundamental level, this compound's biological functions are dictated by its interactions with other lipids and with proteins. A deep, atomic-level understanding of these interactions is a major goal of current and future research.

Molecular dynamics (MD) simulations have become an indispensable tool for studying this compound's behavior within a lipid bilayer. mdpi.com These computational simulations can model the movements and interactions of individual molecules, providing insights that are difficult to obtain experimentally. osti.gov MD simulations have shown how this compound induces order in the hydrocarbon chains of neighboring phospholipids (B1166683), increases membrane thickness and rigidity, and influences properties like lateral pressure and dipole potential. nih.govmdpi.comacs.org Coarse-grained models are being developed to simulate larger membrane patches over longer timescales, allowing for the study of phenomena like the formation of liquid-ordered domains (lipid rafts). osti.govaip.org

The structural basis of this compound recognition by proteins is another key area. Many proteins that bind this compound or are regulated by it contain specific motifs or domains, such as the 'sterol-sensing domain'. libretexts.org Elucidating the high-resolution three-dimensional structures of these proteins in complex with this compound will reveal the precise molecular determinants of binding and regulation. This structural information is crucial for understanding how proteins transport this compound, sense its concentration, and are modulated by its presence in the membrane.

Exploring Evolutionary Aspects of this compound Biology

Tracing the evolutionary history of this compound and its associated metabolic pathways provides a powerful lens for understanding its fundamental importance. Comparative genomics and functional studies across diverse species are revealing how the synthesis and utilization of sterols have evolved.

The canonical this compound biosynthesis pathway (CBP) appears to have been present in the last common eukaryotic ancestor. nih.gov However, analysis of animal genomes shows that various lineages, particularly many protostomes, have experienced massive losses of CBP genes, suggesting they adapted to rely on an external supply of sterols. nih.gov In contrast, vertebrates have maintained the complete set of genes, highlighting the indispensable role of de novo this compound synthesis in this group. nih.gov

The sterol composition of organisms varies significantly across the eukaryotic kingdoms: animals primarily use this compound, fungi use ergosterol, and plants produce a variety of phytosterols. oup.com Despite this diversity, the core biosynthetic pathways share common enzymes and intermediates, and instances of convergent evolution have been observed. nih.gov For example, some plant lineages have evolved enzymes to produce this compound, which is not typically their major sterol. oup.com Understanding the evolutionary pressures—such as the rise of atmospheric oxygen, which this compound helped membranes adapt to—that drove the diversification of sterol synthesis will provide profound insights into the conserved and specialized roles of these essential lipids in biology. nih.govcdnsciencepub.com

Q & A

Q. What are the key metrics to prioritize in epidemiological studies investigating cholesterol and cardiovascular risk?

Focus on the ratio of total this compound to HDL this compound, which demonstrates stronger predictive value for myocardial infarction risk than isolated lipoprotein measurements. Prospective cohort designs should collect baseline lipid profiles (total this compound, HDL subfractions, apolipoproteins) and track cardiovascular endpoints over ≥5 years. Adjust for confounders like age, smoking, and diet using multivariate regression models .

Q. How should dietary intervention studies assess the impact of this compound intake on lipid profiles?

Use crossover or parallel-arm trials with controlled diets differing only in this compound content (e.g., egg consumption). Measure total this compound, HDL, and LDL at baseline and after ≥14 days. Calculate the total-to-HDL this compound ratio, as dietary this compound raises this ratio by ~0.02 units per 100 mg/day, reflecting adverse lipid remodeling .

Q. What variables should be standardized in clinical studies screening for familial hypercholesterolemia (FH)?

Include lipid panels (total this compound, LDL-C, HDL-C, triglycerides), genetic markers (e.g., APOE variants), and clinical history (e.g., premature CAD). Use validated diagnostic algorithms like the Dutch Lipid Clinic Criteria and adhere to LDL-C targets (<70 mg/dL for high-risk patients) .

Q. How to design a randomized controlled trial (RCT) comparing this compound-lowering therapies?

Implement a completely randomized design with stratification by baseline LDL-C levels. For enhanced rigor, use blocking by risk factors (e.g., diabetes status) and double-blind protocols to minimize bias. Primary endpoints should include LDL-C reduction and cardiovascular event rates .

Advanced Research Questions

Q. How do HDL subfractions (HDL2 vs. HDL3) influence cardiovascular risk prediction models?

HDL3 demonstrates stronger inverse correlations with myocardial infarction risk (RR = 0.3 for highest vs. lowest quintile). However, HDL subfractions add minimal predictive value beyond the total-to-HDL this compound ratio in multivariate models. Prioritize this ratio in risk stratification frameworks .

Q. What methodological challenges arise in meta-analyses of dietary this compound studies?

Heterogeneity stems from variable intervention durations, baseline diets, and subject demographics. Apply weighted multiple regression to model lipid responses, and use the Newcastle-Ottawa Scale to exclude low-quality studies (<10 patients, non-controlled designs). Address publication bias via funnel plots .

Q. How can in vitro and animal models elucidate this compound’s role in neurodegenerative diseases?

Use neuronal cell cultures to quantify β-secretase activity and Aβ-peptide deposition under varying this compound conditions. In transgenic mouse models (e.g., Alzheimer’s disease), correlate this compound-lowering interventions with cognitive performance and amyloid plaque burden. Contrast results across models to identify conserved pathways .

Q. What statistical designs optimize formulation studies for this compound-targeting nanotherapies?

Employ Box-Behnken designs to test variables like surfactant concentration, this compound content, and lecithin ratios. Use response surface methodology to maximize drug entrapment efficiency and minimize vesicle size. Validate optimized formulations in vitro for sustained release profiles .

Q. How do discrepancies in HDL subfraction findings impact clinical guideline development?

Guidelines (e.g., NCEP ATP III) prioritize population-level evidence over mechanistic subfraction data due to inconsistent predictive utility. Translate findings into pragmatic recommendations, emphasizing LDL-C targets and risk factor management while acknowledging unresolved mechanistic questions .

Q. What emerging research directions address gaps in this compound biology?

Current priorities include:

  • Neurological roles: this compound’s regulation of synaptic plasticity and links to neurodegenerative disorders.
  • Immune modulation: this compound-lowering therapies in autoimmune and inflammatory diseases.
  • Precision medicine: Genetic and epigenetic drivers of interindividual lipid variability .

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